4-Chloro-2-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOAADVLVCNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188220 | |
| Record name | 4-Chloro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-32-3 | |
| Record name | 4-Chloro-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-2-nitrobenzonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitrobenzonitrile | |
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| Record name | 4-Chloro-2-nitrobenzonitrile | |
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| Record name | 4-chloro-2-nitrobenzonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-nitrobenzonitrile | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Chloro-2-nitrobenzonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound that serves as a key intermediate in various industrial syntheses, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with a chloro group, a nitro group, and a nitrile group, imparts specific reactivity that makes it a versatile building block.[2] A thorough understanding of its physical properties is fundamental for its handling, application in reaction design, and for ensuring safety and quality control in research and development.
This guide provides a detailed overview of the core physical properties of this compound, presents generalized experimental protocols for their determination, and illustrates the relationships between these properties.
Quantitative Physical Properties
The physical characteristics of this compound have been determined by various analytical methods. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 34662-32-3 | [2][3][4][5][6] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1][2][3][4][7] |
| Molecular Weight | 182.56 g/mol | [2][3][4] |
| Appearance | Yellow to brown solid/powder | [1][2][6] |
| Melting Point | 95-101 °C | [2][5][6][8] |
| Boiling Point | 313.5 ± 27.0 °C (Predicted) | [2][8] |
| Density | 1.47 - 1.5 g/cm³ | [2][4][8] |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) and acetone.[1] | |
| Flash Point | 143.4 ± 23.7 °C / Not applicable | [4] |
| Refractive Index | 1.599 | [4] |
Note: Discrepancies exist in the reported literature for some values. For instance, one source reports a melting point of 146-150°C and a boiling point of 353.8°C, which deviates significantly from other sources.[1] Similarly, the flash point is reported as both not applicable and as 143.4 °C.[4] The values presented in the table reflect the more commonly cited ranges.
Experimental Protocols
Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into the bottom of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Boiling Point Determination (Distillation Method)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is heated gently. As the liquid boils, the vapor rises, condenses in the condenser, and collects in the receiving flask.
-
The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the liquid, is the boiling point at the given atmospheric pressure.
-
Density Determination (Pycnometer Method)
-
Principle: Density is the mass of a substance per unit volume.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with the sample (if molten) or a solution of known concentration, ensuring no air bubbles are trapped, and weighed again (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).
-
The density of the sample is calculated using the weights and the known density of the reference liquid.
-
Solubility Assessment
-
Principle: This qualitative or quantitative assessment determines the extent to which a solute (this compound) dissolves in a solvent.
-
Procedure:
-
A small, measured amount of the compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, acetone).
-
The mixture is agitated (e.g., by vortexing) at a constant temperature.
-
Observations are made to determine if the solid dissolves completely, partially (sparingly soluble), or not at all (insoluble).
-
For quantitative analysis, incremental amounts of the solute are added until saturation is reached, and the concentration is then determined.
-
Logical Relationships of Physical Properties
The physical properties of a chemical compound are interconnected and determined by its molecular structure. The following diagram illustrates the logical hierarchy, starting from the fundamental composition to its macroscopic physical characteristics.
Caption: Relationship between molecular properties and physical constants.
Spectral Data
Spectral analysis provides insight into the molecular structure of this compound. While raw spectral data is extensive, key available information includes:
-
¹H NMR Spectroscopy: Data is available which can be used to confirm the positions of the hydrogen atoms on the aromatic ring.[3]
-
Infrared (IR) Spectroscopy: IR spectra are available and would show characteristic absorption bands for the nitrile (C≡N), nitro (NO₂), and C-Cl functional groups.[3]
This technical guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural context for its effective and safe utilization.
References
- 1. htdchem.com [htdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 34662-32-3 [chemicalbook.com]
- 6. 4-chloro-2-nitro-benzonitrile - Sarex Fine [sarex.com]
- 7. This compound (CAS 34662-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound CAS#: 34662-32-3 [chemicalbook.com]
4-Chloro-2-nitrobenzonitrile chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Chloro-2-nitrobenzonitrile
Introduction
This compound is an organic compound featuring a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and a nitrile group. Its chemical structure and the interplay of its functional groups make it a significant intermediate in various industrial syntheses, particularly in the pharmaceutical, agrochemical, and dye industries[1][2][3]. This document provides a comprehensive overview of its chemical structure, bonding characteristics, and key experimental data for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The molecular structure of this compound consists of a central benzene ring. A chlorine atom is located at position 4, a nitro group (NO₂) at position 2, and a nitrile group (-C≡N) at position 1. The presence of electron-withdrawing groups like nitro and nitrile, and the halogen atom, significantly influences the electronic properties and reactivity of the aromatic ring.
Synonyms: 2-Nitro-4-chlorobenzonitrile[3][4]
// Benzene Ring C1 [label="C", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C", pos="-0.85,0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C5 [label="C", pos="0.85,0.75!", fillcolor="#F1F3F4", fontcolor="#202124"]; C6 [label="C", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Aromatic Bonds C1 -- C5 [color="#202124"]; C5 -- C3 [color="#202124"]; C3 -- C6 [color="#202124"]; C6 -- C2 [color="#202124"]; C2 -- C4 [color="#202124"]; C4 -- C1 [color="#202124"];
// Substituents // Nitrile Group C7_nitrile [label="C", pos="0,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; N_nitrile [label="N", pos="0,3.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 -- C7_nitrile [color="#202124"]; C7_nitrile -- N_nitrile [label="", style=solid, dir=none, color="#202124"]; C7_nitrile -- N_nitrile [label="", style=solid, dir=none, color="#202124", penwidth=5, pos="0,3!"];
// Nitro Group N_nitro [label="N+", pos="-2.3,-1.25!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O1_nitro [label="O-", pos="-2.8,-2.0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_nitro [label="O", pos="-3.0,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 -- N_nitro [color="#202124"]; N_nitro -- O1_nitro [color="#202124"]; N_nitro -- O2_nitro [style=double, color="#202124"];
// Chlorine Cl [label="Cl", pos="2.3,-1.25!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3 -- Cl [color="#202124"];
// Ring hydrogens H1 [label="H", pos="-1.5,1.25!", fillcolor="#FFFFFF", fontcolor="#202124"]; H2 [label="H", pos="1.5,1.25!", fillcolor="#FFFFFF", fontcolor="#202124"]; H3 [label="H", pos="0,-0.75!", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 -- H1 [color="#202124"]; C5 -- H2 [color="#202124"]; C6 -- H3 [color="#202124"]; }
Figure 1. Chemical structure of this compound.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a yellow to brown colored powder or slight yellow needle-like crystals[1][3][4]. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone[1].
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClN₂O₂ | [5][6][7] |
| Molecular Weight | 182.56 g/mol | [5][7] |
| CAS Number | 34662-32-3 | [5][6][7] |
| Melting Point | 95-101 °C | [3][4][7][8] |
| Boiling Point | 313.5 °C at 760 mmHg | [4] |
| Appearance | Yellow solid / slight yellow needle crystal | [1][4] |
Bonding and Molecular Structure
The molecular structure of this compound is characterized by a planar aromatic ring. The substituents (Cl, NO₂, and CN) are also coplanar with the benzene ring. This planarity is a common feature in substituted benzene derivatives and is crucial for understanding its intermolecular interactions.
Key Bonding Features:
-
Aromatic System: The core of the molecule is a stable benzene ring with delocalized π-electrons across the six carbon atoms.
-
Cyano Group (-C≡N): This group contains a triple bond between carbon and nitrogen. The C≡N stretching vibration is a characteristic feature in its infrared spectrum. Electron-withdrawing groups on the benzene ring, such as the nitro group and chlorine, can influence the frequency of this vibration. For instance, in related compounds like 4-chloro-3-nitrobenzonitrile, this stretching frequency appears around 2238 cm⁻¹ in the FTIR spectrum[9].
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. The N-O bonds have a partial double bond character due to resonance.
-
Carbon-Chlorine Bond (C-Cl): The C-Cl bond is a polar covalent bond. In monochloro-benzene derivatives, the C-Cl stretching frequency is typically observed in the 600-800 cm⁻¹ region of the infrared spectrum[9].
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.
| Spectroscopy Type | Data Availability and Key Features | Reference |
| Infrared (IR) Spectroscopy | FTIR spectra are available. Key vibrational modes include C≡N stretching, C-Cl stretching, and NO₂ stretching. The C≡N stretch is influenced by the electron-withdrawing substituents. The C-Cl stretch is expected in the 800-600 cm⁻¹ region. | [5][6][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectra are available. The aromatic protons will show characteristic shifts and splitting patterns based on their positions relative to the electron-withdrawing groups. | [5] |
| Mass Spectrometry (MS) | Mass spectra are available, providing information on the molecular weight and fragmentation patterns. | [5] |
Experimental Protocols: Synthesis
This compound can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the reaction of 2,5-dichloronitrobenzene with a cyanide source, such as copper(I) cyanide.
Example Synthetic Protocol:
This protocol is based on the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in N,N-dimethylformamide (DMF)[11][12][13].
-
Reactants:
-
Procedure:
-
A mixture of 2,5-dichloronitrobenzene and copper(I) cyanide (in approximately equimolar amounts) is prepared in DMF[11][12].
-
The mixture is heated to reflux, typically at a temperature between 140°C to 170°C, for several hours (e.g., 3.5 to 5.5 hours)[11][12][13].
-
After the reaction is complete, the mixture is cooled and poured into a suitable solvent like ethyl acetate (B1210297) or cold toluene (B28343) to precipitate inorganic salts[11][12].
-
The mixture is stirred for an extended period at room temperature.
-
The precipitate is removed by filtration and washed with the solvent.
-
The combined filtrate is concentrated, and the resulting residue is purified to yield this compound[11][12].
-
Figure 2. Workflow for the synthesis of this compound.
Conclusion
This compound is a well-characterized compound with a defined chemical structure and bonding arrangement that dictates its physical and chemical properties. Its synthesis is established, and a range of spectroscopic data is available for its identification and analysis. The presence of multiple functional groups on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents and other high-value chemicals. This guide provides foundational technical information to support further research and development involving this important chemical intermediate.
References
- 1. htdchem.com [htdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound 97 34662-32-3 [sigmaaldrich.com]
- 8. This compound | 34662-32-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. EP0110559B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
An In-depth Technical Guide to 4-Chloro-2-nitrobenzonitrile (CAS: 34662-32-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-nitrobenzonitrile, a key chemical intermediate. The document details its chemical and physical properties, synthesis protocols, primary applications, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams as required.
Core Properties
This compound is an organic compound featuring a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and a cyano group.[1] These functional groups impart distinct chemical properties that make it a versatile intermediate in various syntheses.[1] It typically appears as a yellow to brown solid.[2][3][4]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 34662-32-3 | [5][6] |
| Molecular Formula | C₇H₃ClN₂O₂ | [2][5][6] |
| Molecular Weight | 182.56 g/mol | [5][6] |
| Melting Point | 95-101 °C | [3][4][5] |
| Boiling Point | ~313.5 - 353.8 °C | [2][3] |
| Appearance | Yellow to brown solid/powder | [2][3][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [2] |
| Density | ~1.47 g/cm³ | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3][7] |
| InChI | 1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | [5][6] |
| InChIKey | OZKOAADVLVCNFO-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])C#N | [7] |
| Synonyms | Benzonitrile, 4-chloro-2-nitro-; 2-Nitro-4-chlorobenzonitrile; 5-Chloro-2-cyanonitrobenzene | [1][3][7] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide.[8][9][10] This process is suitable for industrial-scale production, utilizing a readily available starting material.[9]
Experimental Protocol: Synthesis from 2,5-dichloronitrobenzene
This protocol is based on a patented industrial process.[9]
-
Reactants:
-
Procedure:
-
A mixture of 2,5-dichloronitrobenzene, copper(I) cyanide, and a small amount of potassium cyanide is prepared in N,N-dimethylformamide.[9]
-
The reaction mixture is heated to a temperature between 140°C and 170°C and refluxed for 3 to 6 hours.[9][10]
-
After the reaction is complete, the mixture is cooled and slowly poured into cold toluene, followed by stirring for several hours at room temperature.[9]
-
The resulting precipitate, containing insoluble inorganic compounds, is filtered off and washed with ethyl acetate.[9]
-
The combined filtrate is concentrated to remove the solvent.[9]
-
The residue is then washed with carbon tetrachloride to yield pale yellow crystals of this compound.[9]
-
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several key industrial sectors.[2] Its utility stems from the reactivity of its functional groups, which serve as handles for constructing more complex molecules.[1][3]
-
Pharmaceutical Industry: It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2][11] It is an important intermediate for preparing drugs with potential therapeutic uses, including anti-inflammatory, anti-cancer, and anti-viral medications.[2] For instance, it is a precursor for synthesizing compounds like 5-(4-chloro-5-sulphamoyl-2-thenylamino phenyl)-1H-tetrazole, which has diuretic properties.[9][12]
-
Agrochemical Industry: The compound is widely used in the synthesis of pesticides, herbicides, and fungicides.[2][11] Its chemical properties are leveraged to develop new generations of crop protection agents that aim for higher efficacy and reduced environmental impact.[11]
-
Dye Synthesis: this compound is utilized in the production of dyes and pigments.[2][11] Reduction of the nitro group yields 2-amino-4-chlorobenzonitrile, an intermediate used in the manufacturing of azo dyes.[13]
Caption: Key industrial applications stemming from this compound.
Safety and Handling
Proper handling of this compound is essential due to its potential health hazards.[2] It is classified as an irritant and requires appropriate safety precautions in a laboratory or industrial setting.
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [5][14] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][14] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][14] |
| Personal Protective Equipment (PPE) | Protective gloves, safety glasses with side-shields, and appropriate clothing to prevent skin exposure are recommended. Use in a well-ventilated area or with a respirator. | [14][15] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4][14] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[15]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]
-
Ingestion: Clean mouth with water and get medical attention.[15]
This guide consolidates essential technical information on this compound to support its safe and effective use in research, development, and manufacturing. For comprehensive safety data, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. CAS 34662-32-3: this compound | CymitQuimica [cymitquimica.com]
- 2. htdchem.com [htdchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-chloro-2-nitro-benzonitrile - Sarex Fine [sarex.com]
- 5. This compound 97 34662-32-3 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. US4528143A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. EP0110559B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. data.epo.org [data.epo.org]
- 13. This compound CAS#: 34662-32-3 [m.chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
Synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene, a crucial reaction for the production of intermediates in the pharmaceutical and dye industries. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support reproducibility and process optimization.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical agents and other fine chemicals.[1][2] The conversion of 2,5-dichloronitrobenzene to this compound is an important industrial process, offering a cost-effective route using commercially available starting materials.[1][3] This guide focuses on the well-established method of cyanation using copper(I) cyanide.
Reaction Scheme and Mechanism
The core of the synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 5-position of 2,5-dichloronitrobenzene is replaced by a cyano group. The presence of the electron-withdrawing nitro group at the 2-position activates the chlorine atom at the 5-position (para to the nitro group) towards nucleophilic attack. The reaction is typically catalyzed by a copper(I) salt, most commonly copper(I) cyanide, in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
Reaction:
2,5-Dichloronitrobenzene + CuCN → this compound + CuCl
The addition of a small amount of an inorganic cyanide, such as potassium or sodium cyanide, can improve the reaction yield.[1][3]
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are presented below, based on established literature.
Protocol 1: Synthesis with Copper(I) Cyanide and Potassium Cyanide
This protocol is adapted from a patented process and is suitable for larger scale synthesis.[1][3][4]
Materials:
-
2,5-Dichloronitrobenzene
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Carbon tetrachloride
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and a heating mantle, combine 230.4 g (1.20 mol) of 2,5-dichloronitrobenzene, 108 g (1.20 mol) of copper(I) cyanide, and 0.80 g (0.012 mol) of potassium cyanide in 80 ml (1.04 mol) of N,N-dimethylformamide.[3][4]
-
Heat the reaction mixture to a temperature of 165-170°C and maintain it for 5.5 hours with stirring.[3][4]
-
After the reaction is complete, cool the mixture and slowly pour it into 1.2 L of cold toluene.[1][3]
-
Stir the resulting mixture at room temperature for 13 hours.[1][3]
-
Filter the precipitate and wash it with 100 ml of ethyl acetate.[1][3]
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Wash the residue with 140 ml of carbon tetrachloride to yield pale yellow crystals of this compound.[1][3]
-
Further product can be obtained from the carbon tetrachloride wash.
Protocol 2: Synthesis with Copper(I) Cyanide
This protocol provides an alternative method using a slight excess of copper(I) cyanide and a different workup procedure.[1][5]
Materials:
-
2,5-Dichloronitrobenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, mix 7.7 g (0.040 mol) of 2,5-dichloronitrobenzene and 4.0 g (0.044 mol) of copper(I) cyanide in 4.0 ml (0.05 mol) of N,N-dimethylformamide.[1][5]
-
Heat the mixture to reflux and maintain for 3.5 hours.[5]
-
After cooling, slowly pour the reaction mixture into 39 ml (0.40 mol) of ethyl acetate.[1][5]
-
Filter the precipitate and wash it with 3 ml of ethyl acetate.[5]
-
Combine the filtrate and the washings, and concentrate to obtain the crude product.
-
The crude product can be further purified by following the purification procedure outlined in Protocol 1.[5]
Data Presentation
The following tables summarize the quantitative data from the described experimental protocols.
Table 1: Reactant Quantities and Ratios
| Reactant | Protocol 1 | Protocol 2 |
| 2,5-Dichloronitrobenzene | 230.4 g (1.20 mol) | 7.7 g (0.040 mol) |
| Copper(I) Cyanide | 108 g (1.20 mol) | 4.0 g (0.044 mol) |
| Potassium Cyanide | 0.80 g (0.012 mol) | - |
| N,N-Dimethylformamide | 80 ml (1.04 mol) | 4.0 ml (0.05 mol) |
| Molar Ratio (2,5-Dichloronitrobenzene:CuCN) | 1:1 | 1:1.1 |
| Molar Ratio (2,5-Dichloronitrobenzene:KCN) | 100:1 | - |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1 | Protocol 2 |
| Temperature | 165-170°C | Reflux |
| Reaction Time | 5.5 hours | 3.5 hours |
| Initial Yield | 125 g | 4.6 g |
| Total Yield | 160 g (73.1%) | 4.6 g (63.0%) |
Experimental Workflow and Logic
The following diagrams illustrate the key steps in the synthesis and workup processes.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the synthesis and purification steps.
Safety Considerations
This synthesis involves the use of highly toxic cyanide compounds (copper(I) cyanide and potassium cyanide). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Cyanide waste must be quenched and disposed of according to institutional safety protocols. The solvents used are flammable and should be handled with care.
Conclusion
The synthesis of this compound from 2,5-dichloronitrobenzene via cyanation with copper(I) cyanide is a robust and well-documented procedure. The protocols provided in this guide, along with the quantitative data and workflow diagrams, offer a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
Spectroscopic Analysis of 4-Chloro-2-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on standard substituent effects and computational models. These predictions serve as a reliable reference for the identification and characterization of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) would exhibit three distinct signals in the aromatic region. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, along with the chloro (-Cl) substituent, significantly influences the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 8.35 | d | 2.1 |
| H-5 | 7.80 | dd | 8.5, 2.1 |
| H-6 | 7.95 | d | 8.5 |
Note: These are predicted values and may vary slightly from experimental results.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts are influenced by the electronic environment created by the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-CN) | 108.5 |
| C-2 (C-NO₂) | 150.0 |
| C-3 | 135.0 |
| C-4 (C-Cl) | 140.0 |
| C-5 | 128.5 |
| C-6 | 133.0 |
| C≡N | 115.5 |
Note: These are predicted values and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The key absorption bands are indicative of the cyano, nitro, and chloro-substituted aromatic functionalities.
Table 3: Experimental IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2240 | Strong | C≡N stretching (nitrile) |
| 1525 | Strong | Asymmetric NO₂ stretching (nitro) |
| 1350 | Strong | Symmetric NO₂ stretching (nitro) |
| ~1600-1450 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1100 | Medium | C-Cl stretching |
| ~800-900 | Strong | C-H out-of-plane bending (aromatic) |
Data sourced from patent literature describing the synthesis of the compound.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra, based on standard laboratory practices for compounds of this nature.
NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Spectral width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Spectral width: 0 to 200 ppm.
-
Temperature: 298 K.
-
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is transferred to a pellet-pressing die.
-
A pressure of 7-10 tons is applied to form a transparent or semi-transparent pellet.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of 4-Chloro-2-nitrobenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data for a Structurally Related Compound: 3-Nitrobenzonitrile (B78329)
The following table summarizes the mole fraction solubility (x₁) of 3-nitrobenzonitrile in twelve different organic solvents at various temperatures, as determined by the static method. This data is provided as a reference to approximate the solubility behavior of 4-Chloro-2-nitrobenzonitrile. The presence of the chloro group in this compound may influence its solubility relative to 3-nitrobenzonitrile due to changes in molecular polarity and intermolecular interactions.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 278.15 | 0.0215 |
| 283.15 | 0.0259 | |
| 288.15 | 0.0311 | |
| 293.15 | 0.0373 | |
| 298.15 | 0.0448 | |
| 303.15 | 0.0538 | |
| 308.15 | 0.0645 | |
| 313.15 | 0.0774 | |
| 318.15 | 0.0929 | |
| Ethanol (B145695) | 278.15 | 0.0189 |
| 283.15 | 0.0227 | |
| 288.15 | 0.0272 | |
| 293.15 | 0.0326 | |
| 298.15 | 0.0391 | |
| 303.15 | 0.0469 | |
| 308.15 | 0.0563 | |
| 313.15 | 0.0676 | |
| 318.15 | 0.0811 | |
| n-Propanol | 278.15 | 0.0165 |
| 283.15 | 0.0198 | |
| 288.15 | 0.0238 | |
| 293.15 | 0.0285 | |
| 298.15 | 0.0342 | |
| 303.15 | 0.0410 | |
| 308.15 | 0.0492 | |
| 313.15 | 0.0590 | |
| 318.15 | 0.0708 | |
| Isopropanol | 278.15 | 0.0145 |
| 283.15 | 0.0174 | |
| 288.15 | 0.0209 | |
| 293.15 | 0.0251 | |
| 298.15 | 0.0301 | |
| 303.15 | 0.0361 | |
| 308.15 | 0.0433 | |
| 313.15 | 0.0520 | |
| 318.15 | 0.0624 | |
| Acetone | 278.15 | 0.0402 |
| 283.15 | 0.0482 | |
| 288.15 | 0.0578 | |
| 293.15 | 0.0694 | |
| 298.15 | 0.0833 | |
| 303.15 | 0.1000 | |
| 308.15 | 0.1200 | |
| 313.15 | 0.1440 | |
| 318.15 | 0.1728 | |
| n-Butanol | 278.15 | 0.0153 |
| 283.15 | 0.0184 | |
| 288.15 | 0.0221 | |
| 293.15 | 0.0265 | |
| 298.15 | 0.0318 | |
| 303.15 | 0.0382 | |
| 308.15 | 0.0458 | |
| 313.15 | 0.0550 | |
| 318.15 | 0.0660 | |
| 2-Methyl-1-propanol | 278.15 | 0.0135 |
| 283.15 | 0.0162 | |
| 288.15 | 0.0194 | |
| 293.15 | 0.0233 | |
| 298.15 | 0.0280 | |
| 303.15 | 0.0336 | |
| 308.15 | 0.0403 | |
| 313.15 | 0.0484 | |
| 318.15 | 0.0581 | |
| Acetonitrile | 278.15 | 0.0375 |
| 283.15 | 0.0450 | |
| 288.15 | 0.0540 | |
| 293.15 | 0.0648 | |
| 298.15 | 0.0778 | |
| 303.15 | 0.0934 | |
| 308.15 | 0.1121 | |
| 313.15 | 0.1345 | |
| 318.15 | 0.1614 | |
| Acetic Acid | 278.15 | 0.0255 |
| 283.15 | 0.0306 | |
| 288.15 | 0.0367 | |
| 293.15 | 0.0440 | |
| 298.15 | 0.0528 | |
| 303.15 | 0.0634 | |
| 308.15 | 0.0761 | |
| 313.15 | 0.0913 | |
| 318.15 | 0.1096 | |
| Ethyl Acetate | 278.15 | 0.0370 |
| 283.15 | 0.0444 | |
| 288.15 | 0.0533 | |
| 293.15 | 0.0640 | |
| 298.15 | 0.0768 | |
| 303.15 | 0.0922 | |
| 308.15 | 0.1106 | |
| 313.15 | 0.1327 | |
| 318.15 | 0.1592 | |
| Cyclohexane | 278.15 | 0.0035 |
| 283.15 | 0.0042 | |
| 288.15 | 0.0050 | |
| 293.15 | 0.0060 | |
| 298.15 | 0.0072 | |
| 303.15 | 0.0086 | |
| 308.15 | 0.0103 | |
| 313.15 | 0.0124 | |
| 318.15 | 0.0149 | |
| Toluene | 278.15 | 0.0278 |
| 283.15 | 0.0334 | |
| 288.15 | 0.0401 | |
| 293.15 | 0.0481 | |
| 298.15 | 0.0577 | |
| 303.15 | 0.0692 | |
| 308.15 | 0.0830 | |
| 313.15 | 0.0996 | |
| 318.15 | 0.1195 |
Data sourced from a study on the solubility of 3-nitrobenzonitrile.
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the solubility of a solid in an organic solvent is the gravimetric method. This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.
Gravimetric Method for Solubility Determination
1. Materials and Equipment:
-
This compound (or the solid compound of interest)
-
Selected organic solvent
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker or water bath for temperature control
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven for solvent evaporation
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid solute to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed evaporation dish.
-
Record the total mass of the dish and the solution.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
4. Data Calculation:
-
Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dry solute)
-
Mass of the dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)
-
Solubility: Expressed as grams of solute per 100 g of solvent, or in other units such as molality or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of a solid in an organic solvent.
Caption: Workflow for Gravimetric Solubility Determination.
The Reactivity of the Nitrile Group in 4-Chloro-2-nitrobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 4-Chloro-2-nitrobenzonitrile, a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The presence of both a chloro and a nitro group on the aromatic ring significantly influences the chemical behavior of the nitrile functionality, rendering it a key site for molecular elaboration.
Introduction to the Reactivity of this compound
This compound is a crystalline solid with the molecular formula C₇H₃ClN₂O₂.[1] The core of its reactivity lies in the electronic landscape of the molecule. The potent electron-withdrawing nature of the nitro group at the ortho position, coupled with the inductive effect of the chlorine atom at the para position, renders the carbon atom of the nitrile group highly electrophilic. This pronounced electrophilicity makes the nitrile group susceptible to a range of nucleophilic attacks, forming the basis for its utility as a synthetic building block.
This guide will delve into the key reactions of the nitrile group in this compound, including cycloaddition, reduction, and hydrolysis. Detailed experimental protocols for representative transformations are provided, along with a summary of relevant quantitative data. Furthermore, reaction mechanisms and experimental workflows are visualized to provide a clear and concise understanding of the chemical processes involved.
Key Reactions of the Nitrile Group
The electron-deficient nature of the nitrile carbon in this compound dictates its reactivity, primarily as an electrophile. The following sections detail the principal transformations of this functional group.
[3+2] Cycloaddition with Sodium Azide (B81097): Synthesis of 5-(4-chloro-2-nitrophenyl)tetrazole
The reaction of nitriles with sodium azide to form tetrazoles is a well-established and synthetically valuable transformation.[2][3] Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[2] The reaction proceeds via a [3+2] cycloaddition mechanism. The electron-withdrawing groups on this compound are expected to facilitate this reaction by lowering the energy of the LUMO of the nitrile, thereby enhancing its interaction with the HOMO of the azide ion.[2]
Logical Relationship of Substituent Effects on Nitrile Reactivity
Caption: Electronic effects of substituents on the nitrile group in this compound.
Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis, providing access to a versatile functional group. However, the presence of a nitro group in this compound presents a challenge of chemoselectivity, as the nitro group is also susceptible to reduction.
Selective reduction of a nitrile in the presence of an aromatic nitro group can be achieved using specific reagent systems. One such system involves the use of boron trifluoride etherate in conjunction with sodium borohydride (B1222165) in an aprotic solvent like 2-methyltetrahydrofuran.[1] This method has been shown to be effective for the selective reduction of the nitrile in 2-nitrobenzonitrile, a closely related substrate.[1]
General Mechanism for Nitrile Reduction
Caption: General mechanism for the reduction of a nitrile to a primary amine.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids, typically proceeding through an amide intermediate, is a common transformation. This reaction can be catalyzed by either acid or base.[4] For electron-deficient benzonitriles, such as this compound, the hydrolysis is expected to be influenced by the electronic effects of the substituents. Studies on the hydrolysis of para-substituted benzonitriles in sulfuric acid have shown that electron-withdrawing groups can accelerate the reaction under certain conditions.[5]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and the selective reduction of the nitrile group in a closely related compound, 2-nitrobenzonitrile.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dichloronitrobenzene | Copper(I) cyanide, Potassium cyanide | N,N-Dimethylformamide | 165-170 | 5.5 | 73.1 | [6] |
| 2,5-Dichloronitrobenzene | Copper(I) cyanide | N,N-Dimethylformamide | Reflux | 3.5 | 63.0 | [7] |
Table 2: Selective Reduction of 2-Nitrobenzonitrile to 2-Nitrobenzylamine
| Substrate | Lewis Acid (equiv.) | Borohydride (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Nitrobenzonitrile | BF₃·OEt₂ (3.0) | NaBH₄ (3.0) | 2-MeTHF | Room Temp. | 24 | 84 | [1] |
| 2-Nitrobenzonitrile | BF₃·OEt₂ (3.0) | NaBH₄ (3.0) | 2-MeTHF | Reflux | 24 | 79 | [1] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and a representative reaction of its nitrile group.
Synthesis of this compound from 2,5-Dichloronitrobenzene
Materials:
-
2,5-Dichloronitrobenzene
-
Copper(I) cyanide
-
Potassium cyanide
-
N,N-Dimethylformamide (DMF)
-
Carbon tetrachloride
Procedure: [6]
-
A mixture of 230.4 g (1.20 mol) of 2,5-dichloronitrobenzene, 108 g (1.20 mol) of copper(I) cyanide, and 0.80 g (0.012 mol) of potassium cyanide in 80 ml (1.04 mol) of N,N-dimethylformamide is heated for 5.5 hours at 165-170 °C.
-
The reaction mixture is slowly poured into 1.2 L of cold toluene and stirred for 13 hours at room temperature.
-
The precipitate is filtered and washed with 100 ml of ethyl acetate.
-
The combined filtrate is concentrated, and the residue is washed with 140 ml of carbon tetrachloride to yield this compound as pale yellow crystals.
[3+2] Cycloaddition: Synthesis of 5-(4-chloro-2-nitrophenyl)-1H-tetrazole (General Procedure)
Materials:
-
This compound
-
Sodium azide
-
Ammonium (B1175870) chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (concentrated)
-
Water
Procedure: (Adapted from the synthesis of 5-phenyl-1H-tetrazole)[8]
-
In a round-bottom flask, a mixture of this compound (10 mmol), sodium azide (10 mmol), and ammonium chloride (10 mmol) in dimethylformamide (10 ml) is prepared.
-
The mixture is heated in an oil bath at 125 °C for 7 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in 100 ml of water and carefully acidified with concentrated hydrochloric acid to pH 2.
-
The solution is cooled to 5 °C in an ice bath to precipitate the product.
-
The solid product is collected by vacuum filtration and can be recrystallized from a suitable solvent such as aqueous methanol.
General Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of organic compounds.
Conclusion
The nitrile group in this compound is a highly activated functional group that readily participates in a variety of chemical transformations. Its pronounced electrophilicity, a consequence of the strong electron-withdrawing effects of the ortho-nitro and para-chloro substituents, makes it a valuable handle for the synthesis of complex organic molecules. The key reactions of this nitrile group, including [3+2] cycloaddition to form tetrazoles and reduction to primary amines, provide access to important structural motifs for the development of new pharmaceuticals and other advanced materials. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this versatile chemical intermediate. Further exploration of its reactivity with other nucleophiles and in other reaction classes holds promise for the discovery of novel synthetic methodologies and the creation of new chemical entities.
References
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. chalcogen.ro [chalcogen.ro]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 4-Chloro-2-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Through a detailed examination of the electronic properties of its constituent functional groups, this document identifies the molecule's reactive centers. The guide presents a theoretical framework for predicting reactivity, supported by proposed experimental protocols for verification. Data is summarized in a clear tabular format, and key reaction pathways and conceptual relationships are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is an aromatic compound of significant interest in organic synthesis due to its versatile reactivity. Its structure, featuring a benzene (B151609) ring substituted with a chloro, a nitro, and a cyano group, creates a unique electronic landscape that dictates its chemical behavior. Understanding the electrophilic and nucleophilic sites within this molecule is paramount for designing efficient synthetic routes and for the development of novel chemical entities. The presence of strong electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction class of fundamental importance in the synthesis of a wide array of biologically active molecules.[1][2]
Theoretical Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the chloro group, the nitro group, and the cyano group.
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R).[3][4][5] This group significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to its own position.
-
Cyano Group (-CN): The cyano group is also a strong electron-withdrawing group, primarily due to the electronegativity of the nitrogen atom and its ability to participate in resonance.[6][7] It deactivates the aromatic ring towards electrophilic attack.
-
Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) due to the high electronegativity of chlorine. However, it can also donate electron density to the aromatic ring through a positive resonance effect (+R) via its lone pairs.[8][9][10] In the context of overall ring electron density, the inductive effect of chlorine is generally stronger than its resonance effect, leading to a net deactivation of the ring towards electrophilic substitution.[9]
The confluence of these effects in this compound results in a highly electron-deficient aromatic ring, which is consequently highly susceptible to nucleophilic attack.
Identification of Electrophilic Sites
The primary electrophilic sites in this compound are the carbon atoms of the aromatic ring. The strong electron-withdrawing nature of the nitro and cyano groups creates significant partial positive charges on the ring carbons. The most electrophilic carbon atom is C-4, the carbon atom bonded to the chlorine. This is due to the cumulative electron-withdrawing effects of the ortho-nitro group and the para-cyano group, which are further enhanced by the inductive effect of the chlorine atom itself. The chlorine atom serves as a good leaving group in nucleophilic aromatic substitution reactions. Other carbon atoms, particularly C-2 (bonded to the nitro group) and C-6, are also electrophilic but to a lesser extent. The carbon atom of the cyano group is also an electrophilic center.
Identification of Nucleophilic Sites
The nucleophilic sites in this compound are the heteroatoms with lone pairs of electrons. These include the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. These sites can potentially interact with strong electrophiles or act as coordination sites for metal catalysts.
Data Presentation
The following table summarizes the inferred electronic properties and expected reactivity at each position of the this compound ring. The partial charges are qualitative predictions based on the electronic effects of the substituents.
| Position | Substituent | Inductive Effect | Resonance Effect | Predicted Partial Charge | Predicted Reactivity |
| C-1 | -CN | -I | -R | δ+ | Electrophilic |
| C-2 | -NO₂ | -I | -R | δ+ | Electrophilic |
| C-3 | -H | N/A | N/A | δ+ | Less Electrophilic |
| C-4 | -Cl | -I | +R | δ++ | Highly Electrophilic (Primary site for SNAr) |
| C-5 | -H | N/A | N/A | δ+ | Less Electrophilic |
| C-6 | -H | N/A | N/A | δ+ | Electrophilic |
| N (of CN) | N/A | N/A | N/A | δ- | Nucleophilic |
| O (of NO₂) | N/A | N/A | N/A | δ- | Nucleophilic |
Experimental Protocols
The following are detailed methodologies for key experiments to probe the electrophilic and nucleophilic nature of this compound.
Protocol for Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Amino-2-nitrobenzonitrile
This experiment aims to demonstrate the high electrophilicity of the C-4 position by reacting this compound with a nucleophile, in this case, ammonia (B1221849).
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Add a 10-fold molar excess of aqueous ammonia to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Amino-2-nitrobenzonitrile.
-
Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the substitution at the C-4 position.
Protocol for Investigating Nucleophilic Sites: Reaction with a Strong Electrophile
This hypothetical experiment is designed to probe the nucleophilic sites of the molecule. Due to the strongly deactivated ring, electrophilic aromatic substitution is highly unlikely. Instead, a strong electrophile might interact with the heteroatoms.
Materials:
-
This compound
-
A strong electrophile (e.g., a hard Lewis acid like AlCl₃ or a strong alkylating agent like methyl trifluoromethanesulfonate)
-
Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Schlenk line or glovebox for inert atmosphere conditions
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere, dissolve a known amount of this compound in an anhydrous, non-polar solvent in an NMR tube.
-
Acquire a baseline ¹H and ¹³C NMR spectrum of the starting material.
-
Carefully add a stoichiometric amount of the strong electrophile to the NMR tube.
-
Monitor any changes in the NMR spectrum over time at room temperature and with gentle heating.
-
Analyze the spectra for shifts in the signals of the aromatic protons and carbons, as well as any changes in the region corresponding to the cyano and nitro groups, which might indicate coordination or reaction at these nucleophilic sites.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Electronic effects of substituents on the reactivity of the aromatic ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The electronic architecture of this compound renders it a potent electrophile, particularly at the carbon atom bearing the chloro substituent. This high reactivity towards nucleophiles is a direct consequence of the synergistic electron-withdrawing effects of the nitro and cyano groups. While the molecule possesses nucleophilic centers at its heteroatoms, its predominant and synthetically most valuable characteristic is its susceptibility to nucleophilic aromatic substitution. The provided theoretical analysis and experimental protocols offer a robust framework for researchers to further explore and exploit the chemical properties of this important synthetic intermediate.
References
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. brainly.com [brainly.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]
- 10. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]
Known Contaminants in Commercial 4-Chloro-2-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential contaminants in commercial-grade 4-Chloro-2-nitrobenzonitrile (CAS No. 34662-32-3). Understanding the impurity profile of this critical raw material is paramount for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical and agrochemical industries. This document details the origins of these impurities, methods for their identification and quantification, and presents the information in a structured format for practical application in a laboratory setting.
Overview of this compound and its Synthesis
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its chemical structure, featuring a chlorinated and nitrated benzene (B151609) ring with a nitrile group, offers multiple reactive sites for further chemical transformations.
The most common industrial synthesis route for this compound is the Rosenmund-von Braun reaction . This process involves the cyanation of 2,5-dichloronitrobenzene using copper(I) cyanide (CuCN), typically in a high-boiling polar solvent like N,N-dimethylformamide (DMF).[2][3][4] The reaction proceeds at elevated temperatures, and while it can provide good yields, it is also prone to the formation of several by-products and the carry-over of unreacted starting materials and isomers.[4]
Potential Contaminants in Commercial this compound
The impurity profile of commercial this compound is intrinsically linked to its manufacturing process. The contaminants can be broadly categorized as starting material-related, isomer-related, and reaction by-product-related impurities.
Starting Material and Isomer-Related Impurities
The primary starting material, 2,5-dichloronitrobenzene, is itself synthesized through the nitration of 1,4-dichlorobenzene. This nitration process can lead to the formation of several dichloronitrobenzene isomers, which may be present in the starting material and carried through to the final product.[5]
Table 1: Potential Starting Material and Isomeric Impurities
| Contaminant Name | Chemical Structure | Origin |
| 2,5-Dichloronitrobenzene | Unreacted starting material | |
| 2,4-Dichloronitrobenzene | Isomeric impurity from starting material synthesis | |
| 3,4-Dichloronitrobenzene | Isomeric impurity from starting material synthesis | |
| 2,6-Dichloronitrobenzene | Isomeric impurity from starting material synthesis | |
| 2,3-Dichloronitrobenzene | Isomeric impurity from starting material synthesis | |
| 3,5-Dichloronitrobenzene | Isomeric impurity from starting material synthesis |
Reaction By-product Impurities
The conditions of the Rosenmund-von Braun reaction can lead to several side reactions, resulting in the formation of various by-products.
Table 2: Potential Reaction By-product Impurities
| Contaminant Name | Chemical Structure | Origin |
| 2-Nitro-4-chlorobenzoic acid | Hydrolysis of the nitrile group | |
| 2,5-Dichlorobenzonitrile | Reaction with isomeric starting material | |
| Other isomeric chloronitrobenzonitriles | Reaction with isomeric dichloronitrobenzenes |
While specific quantitative data for contaminants in all commercial batches of this compound is not publicly available, some suppliers of the related isomer, 4-Chloro-3-nitrobenzonitrile, specify a maximum single impurity level of ≤1.0% and a total impurity content of ≤2.0%.[6] It is reasonable to assume similar purity levels for commercial this compound, with typical assays being around 97% or higher.[7]
Experimental Protocols for Impurity Analysis
The identification and quantification of contaminants in this compound rely on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the separation and quantification of this compound and its impurities.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and its likely impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed sample of commercial this compound in a suitable solvent, such as acetonitrile or methanol, to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.
Protocol for GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with an appropriate injection volume and temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the separation of all potential impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Similar to HPLC, dissolve the sample in a volatile organic solvent like acetone (B3395972) or dichloromethane.
Visualizations
Synthesis Pathway and Potential Impurity Formation
Caption: Synthesis of this compound and sources of potential impurities.
Analytical Workflow for Impurity Profiling
References
- 1. Dichloronitrobenzene - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dichloronitrobenzene | 611-06-3 [chemicalbook.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gauthmath.com [gauthmath.com]
- 7. sarthaks.com [sarthaks.com]
- 8. This compound | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for 4-Chloro-2-nitrobenzonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications and reaction protocols for 4-chloro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below focus on its role as a versatile building block, particularly in the synthesis of kinase inhibitors.
Introduction
This compound is a highly functionalized aromatic compound that serves as a crucial starting material in multi-step organic synthesis. Its chemical structure, featuring a chloro leaving group activated by an ortho-nitro group and a para-cyano group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is leveraged in the pharmaceutical industry to introduce complex amine functionalities, a common feature in many targeted therapies, particularly kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including:
-
Bosutinib: A dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML).[1][2]
-
Neratinib: An irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used for the treatment of breast cancer.
The primary synthetic utility of this compound lies in its ability to undergo a regioselective SNAr reaction at the C4 position, followed by the reduction of the nitro group to an amine. This diamino benzonitrile (B105546) core is then further elaborated to construct the final drug molecule.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound in the synthesis of pharmaceutical intermediates.
1. Nucleophilic Aromatic Substitution (SNAr) with a Substituted Aniline (B41778)
This protocol describes a general procedure for the SNAr reaction between this compound and a substituted aniline, a critical step in the synthesis of precursors for kinase inhibitors like bosutinib.
-
Reaction Scheme:
-
This compound reacts with a substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline) to yield a 4-(substituted-anilino)-2-nitrobenzonitrile derivative.
-
-
Experimental Workflow:
Caption: Workflow for the SNAr reaction.
-
Materials:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Substituted Aniline | 1.0 - 1.2 |
| Solvent (e.g., Ethanol (B145695), Acetonitrile) | - |
| Base (optional, e.g., K₂CO₃, Et₃N) | 1.0 - 1.5 |
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add a suitable solvent such as ethanol or acetonitrile (B52724) (10-20 mL per gram of this compound).
-
If necessary, add a base (e.g., potassium carbonate, 1.2 eq) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove impurities.
-
Dry the product under vacuum to obtain the desired 4-(substituted-anilino)-2-nitrobenzonitrile.
-
-
Quantitative Data (Representative):
| Parameter | Value |
| Reaction Time | 2 - 6 hours |
| Reaction Temp. | 80 - 100 °C |
| Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
2. Reduction of the Nitro Group
This protocol outlines a general method for the reduction of the nitro group in the 4-(substituted-anilino)-2-nitrobenzonitrile intermediate to the corresponding amine, a crucial step to enable further functionalization.
-
Reaction Scheme:
-
The 4-(substituted-anilino)-2-nitrobenzonitrile is reduced to 4-amino-2-(substituted-anilino)benzonitrile using a suitable reducing agent.
-
-
Experimental Workflow:
References
The Strategic Role of 4-Chloro-2-nitrobenzonitrile in the Synthesis of Modern Agrochemicals
For Immediate Release
Shanghai, China – December 21, 2025 – 4-Chloro-2-nitrobenzonitrile, a versatile chemical intermediate, is proving to be a critical starting material in the synthesis of a new generation of high-efficacy agrochemicals. Its unique molecular structure allows for the strategic introduction of diverse functional groups, leading to the development of potent herbicides, fungicides, and pesticides with improved environmental profiles. This application note provides a detailed overview of the synthetic pathways and experimental protocols for leveraging this compound in the production of advanced crop protection agents, with a specific focus on the synthesis of the leading insecticide, Chlorantraniliprole.
From Starting Material to High-Value Intermediate: A Plausible Synthetic Pathway
The journey from this compound to a key agrochemical precursor, such as 2-amino-5-chloro-3-methylbenzoic acid, involves a multi-step synthetic sequence. While a direct, one-pot conversion is not documented, a plausible and chemically sound route can be devised based on established organic transformations. This pathway highlights the versatility of this compound as a foundational building block.
A key transformation is the reduction of the nitro group to an amine, yielding 4-amino-2-chlorobenzonitrile. This intermediate is a versatile platform for further functionalization in the agrochemical industry.[1] It serves as a precursor in the formulation of a variety of herbicides, pesticides, and fungicides.[1]
Application in the Synthesis of Chlorantraniliprole
A prime example of the utility of this compound derivatives is in the synthesis of Chlorantraniliprole, a widely used insecticide. The core structure of Chlorantraniliprole is formed by the amide coupling of two key intermediates: 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
The synthesis of the first key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, can be achieved from 2-amino-3-methylbenzoic acid through a chlorination reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A)
This protocol outlines the chlorination of 2-amino-3-methylbenzoic acid.
Table 1: Reagents and Materials for the Synthesis of Intermediate A
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 2-amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 0.557 mol | Starting Material |
| N,N-dimethylformamide (DMF) | C₃H₇NO | 73.09 | 337 mL | Solvent |
| Dichlorohydantoin | C₃H₂Cl₂N₂O₂ | 196.97 | 0.279 mol | Chlorinating Agent |
| Benzoyl peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.84 g | Catalyst |
Procedure:
-
In a 1L four-neck flask, add 84.2 g (0.557 mol) of 2-amino-3-methylbenzoic acid, 337 mL of N,N-dimethylformamide, 54.89 g (0.279 mol) of dichlorohydantoin, and 0.84 g of benzoyl peroxide.
-
Heat the mixture to 110°C and maintain the chlorination reaction for 1 hour.
-
Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
After completion, cool the reaction system to room temperature.
-
Pour the mixture into 400 mL of ice water to precipitate the product.
-
Filter the white solid, wash with 100 mL of water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.
Expected Yield: 89.9 g (87.0% yield) with a purity of 99.1% as determined by liquid chromatography.[2]
Protocol 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B)
This synthesis starts from 2,3-dichloropyridine and proceeds through several steps.
Procedure:
-
Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in ethanol (B145695) under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[3]
-
Cyclization: Condense the resulting hydrazine derivative with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[3]
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in acetonitrile (B52724) to yield the pyrazoline.
-
Oxidation and Hydrolysis: Oxidize the pyrazoline intermediate with an oxidizing agent like potassium persulfate in the presence of sulfuric acid. Subsequently, hydrolyze the ester group with a base (e.g., NaOH) followed by acidification to precipitate the final product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[4]
Protocol 3: Final Synthesis of Chlorantraniliprole
This protocol describes the final amide coupling of Intermediate A and Intermediate B.
Table 2: Reagents and Materials for the Synthesis of Chlorantraniliprole
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Role |
| Intermediate A | C₈H₈ClNO₂ | 185.61 | 21.0 mmol | Reactant |
| Intermediate B | C₇H₄BrClN₄O₂ | 303.59 | 20.0 mmol | Reactant |
| Propionitrile (B127096) | C₃H₅N | 55.08 | 18 mL | Solvent |
| 3-Picoline | C₆H₇N | 93.13 | 52 mmol | Base |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 24 mmol | Coupling Agent |
Procedure:
-
To a mixture of 3-bromo-l-(3-chloro-2-pyridinyl)-lH-pyrazole-5-carboxylic acid (Intermediate B, 6.05 g, 20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (a derivative of Intermediate A, 4.17 g, 21.0 mmol) in propionitrile (18 mL), add 3-picoline (5.06 mL, 52 mmol).
-
Cool the mixture to -5°C.
-
Slowly add methanesulfonyl chloride (1.86 mL, 24 mmol) dropwise, maintaining the temperature between -5 to 0°C.
-
Stir the mixture for 1 hour at 0 to 5°C, and then for 3 hours at room temperature.
-
Add water (9 mL) dropwise and stir for 1 hour at room temperature.
-
Filter the mixture, and wash the solids with a 3:1 propionitrile-water solution (2 x 4 mL), then with propionitrile (2 x 4 mL).
-
Dry the solid under nitrogen to afford Chlorantraniliprole as a nearly white powder.
Expected Yield: 9.37 g (97.0% uncorrected yield).[5]
Conclusion
This compound stands out as a strategic precursor in the synthesis of complex and highly effective agrochemicals. The synthetic pathways leading to valuable intermediates and ultimately to final products like Chlorantraniliprole demonstrate the chemical versatility of this starting material. The detailed protocols provided herein offer a roadmap for researchers and professionals in the agrochemical industry to explore and optimize the synthesis of next-generation crop protection solutions, contributing to global food security and sustainable agricultural practices.
References
- 1. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
Synthetic Routes to Azo Dyes Using 4-Chloro-2-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 4-Chloro-2-nitrobenzonitrile as a key starting material. The synthetic strategy involves a two-step process: the reduction of the nitro group to form a primary amine, followed by diazotization and subsequent azo coupling with various electron-rich aromatic compounds.
I. Overview of the Synthetic Pathway
The synthesis of azo dyes from this compound is not a direct process. It necessitates the initial reduction of the nitro functionality to an amino group, yielding 4-Chloro-2-aminobenzonitrile. This intermediate is then diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. The diazonium salt is subsequently coupled with a nucleophilic aromatic compound, such as a phenol, naphthol, or aniline (B41778) derivative, to produce the final azo dye. The choice of the coupling component is critical as it largely determines the color of the resulting dye.
II. Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Azo compounds should be handled with care as some are known to be toxic.
Protocol 1: Synthesis of 4-Chloro-2-aminobenzonitrile (Reduction)
This protocol describes the reduction of this compound to 4-Chloro-2-aminobenzonitrile using stannous chloride.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1 equivalent) in ethanol (B145695).
-
Add stannous chloride dihydrate (3-4 equivalents) to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-2-aminobenzonitrile.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Diazotization of 4-Chloro-2-aminobenzonitrile
This protocol details the formation of the 4-Chloro-2-cyanobenzenediazonium chloride solution.
Materials:
-
4-Chloro-2-aminobenzonitrile
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice-salt bath
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 4-Chloro-2-aminobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1-1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete.
-
The resulting pale-yellow solution is the diazonium salt, which should be used immediately in the next step without isolation.
Protocol 3: Azo Coupling Reactions
The freshly prepared diazonium salt solution is coupled with an electron-rich aromatic compound to form the azo dye. Below are examples with different coupling components.
A. Coupling with 2-Naphthol (B1666908) (to form a red-orange dye)
Materials:
-
Diazonium salt solution from Protocol 2
-
2-Naphthol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ice bath
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-Naphthol (1 equivalent) in a cold aqueous sodium hydroxide solution in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Protocol 2 to the 2-naphthol solution with constant stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it.
B. Coupling with N,N-Dimethylaniline (to form a yellow-orange dye)
Materials:
-
Diazonium salt solution from Protocol 2
-
N,N-Dimethylaniline
-
Sodium acetate
-
Ethanol
-
Ice bath
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N,N-Dimethylaniline (1 equivalent) in a mixture of ethanol and hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 2 with stirring.
-
Add a solution of sodium acetate to adjust the pH to 4-5.
-
Stir the mixture in the ice bath for 30-60 minutes.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.
C. Coupling with Resorcinol (B1680541) (to form a yellow-brown dye)
Materials:
-
Diazonium salt solution from Protocol 2
-
Resorcinol
-
Sodium carbonate (Na₂CO₃) solution
-
Ice bath
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve resorcinol (1 equivalent) in a cold aqueous sodium carbonate solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the diazonium salt solution from Protocol 2 with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1 hour.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-chloro-2-nitrobenzonitrile in nucleophilic aromatic substitution (SNAr) reactions. This versatile reagent serves as a key building block in the synthesis of a wide array of substituted aromatic compounds with significant potential in medicinal chemistry and materials science.
Introduction
This compound is an activated aryl halide highly susceptible to nucleophilic aromatic substitution. The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom, and a cyano group para to the chlorine, significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement facilitates the displacement of the chloride leaving group by a diverse range of nucleophiles, including amines, phenols, and thiols. The resulting 2-nitrobenzonitrile (B147312) derivatives are valuable intermediates in the synthesis of various biologically active molecules, including potential anticancer agents.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and cyano groups stabilize this intermediate by delocalizing the negative charge.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, yielding the final substituted product.
Experimental Protocols
The following are general protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. Reaction conditions may require optimization depending on the specific nucleophile used.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the synthesis of 4-(substituted-amino)-2-nitrobenzonitriles.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine, morpholine)
-
Base (e.g., potassium carbonate (K2CO3), triethylamine (B128534) (Et3N))
-
Solvent (e.g., Dimethylformamide (DMF), acetonitrile (B52724) (MeCN), ethanol)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., DMF).
-
Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Phenolic Nucleophiles
This protocol outlines the synthesis of 4-(aryloxy)-2-nitrobenzonitriles.
Materials:
-
This compound
-
Phenolic nucleophile (e.g., phenol (B47542), 4-chlorophenol)
-
Base (e.g., potassium carbonate (K2CO3))
-
Solvent (e.g., Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.
-
After completion, cool the mixture and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol details the preparation of 4-(arylthio)-2-nitrobenzonitriles.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH))
-
Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (1.5 eq) and stir for 20-30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at a suitable temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Data Presentation
The following tables summarize representative quantitative data for SNAr reactions on nitro-activated chlorobenzenes, which can serve as a reference for reactions with this compound.
Table 1: Reaction with Amine Nucleophiles (Analogous Systems)
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrolidine | 2,4,5-Trichloropyrimidine | H2O with HPMC | Room Temp. | 1 | ~90 |
| Benzylamine | 2-Fluoronitrobenzene | H2O with HPMC | Room Temp. | 1 | ~90 |
Table 2: Reaction with Phenolic Nucleophiles (Analogous Systems)
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxyacetophenone | 4-Nitrophthalonitrile | DMF | 60 | 16 | Not specified |
| 4-Chlorophenol | 4-Nitrochlorobenzene | DMAc | Not specified | Not specified | Not specified |
Table 3: Reaction with Thiol Nucleophiles (Analogous Systems)
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzenethiol | 4-Nitrophenyl benzoates | DMF | Not specified | Not specified | Not specified |
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Conceptual Signaling Pathway
Derivatives of this compound have been investigated for their potential as anticancer agents.[1][2] These compounds may act as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling pathways.
Caption: Conceptual MAPK signaling pathway and potential inhibition.
References
- 1. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and antimicrobial activities of a novel 4-nitrobenzohydrazone and the Cu(II), Ni(II), Co(II), and Mn(II) complexes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Reduction of 4-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 4-Chloro-2-nitrobenzonitrile to synthesize the valuable intermediate, 2-amino-4-chlorobenzonitrile (B1265954). This transformation is a critical step in the synthesis of various pharmaceutical and biologically active compounds. The following sections detail three common and effective reduction methods: catalytic hydrogenation, iron-mediated reduction, and reduction using tin(II) chloride.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The presence of both a chloro and a nitrile group on the aromatic ring of this compound necessitates a chemoselective reduction method that selectively targets the nitro group while preserving the other functional groups. The resulting product, 2-amino-4-chlorobenzonitrile, is a key building block in medicinal chemistry. This document outlines and compares three distinct methodologies for this conversion, providing detailed experimental protocols and a summary of their performance.
Comparative Data of Reduction Methods
The selection of an appropriate reduction method depends on several factors, including the desired yield, reaction scalability, cost of reagents, and tolerance to other functional groups. The following table summarizes the key quantitative data for the described methods.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C (5%) | Methanol | Room Temperature | 4 | ~95% |
| Iron-mediated Reduction | Fe powder, NH₄Cl, (cat. HCl) | Ethanol (B145695)/Water | 65-80 | 1-3 | >90% |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol | < 30 | 2-3 | 96% |
Reaction Pathway
The overall chemical transformation is the reduction of the nitro group to an amine.
Caption: General reaction for the reduction of this compound.
Experimental Protocols
The following are detailed experimental procedures for each of the three reduction methods.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst.
Protocol:
-
To a solution of this compound (1.0 eq) in methanol, add 5% Palladium on carbon (5-10 mol%).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-chlorobenzonitrile.
Iron-mediated Reduction
Reduction with iron powder in the presence of an acidic or neutral salt solution is a classical, cost-effective, and environmentally benign method that exhibits high chemoselectivity.
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq) and ammonium (B1175870) chloride (4-5 eq). A catalytic amount of concentrated hydrochloric acid can be added to activate the iron.
-
The reaction mixture is heated to 65-80 °C with vigorous stirring.
-
The progress of the reaction is monitored by TLC. The reaction is generally complete within 1-3 hours.
-
After completion, the hot reaction mixture is filtered through a Celite pad to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give 2-amino-4-chlorobenzonitrile.
Tin(II) Chloride Reduction
Reduction with stannous chloride (tin(II) chloride) is a reliable and high-yielding method for the reduction of aromatic nitro compounds.
Protocol:
-
Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid.
-
Cool the solution to below 30 °C in an ice bath.
-
To this solution, add this compound (1.0 eq) portion-wise while maintaining the temperature below 30 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Make the reaction mixture alkaline by the slow addition of a concentrated sodium hydroxide (B78521) solution while cooling in an ice bath.
-
The resulting precipitate is filtered, washed with water, and then dissolved in a suitable organic solvent like ether.
-
The organic solution is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-amino-4-chlorobenzonitrile with high purity.[1]
Experimental Workflow
The general workflow for the reduction, workup, and purification is illustrated below.
Caption: General experimental workflow for the reduction of this compound.
Method Selection Logic
The choice of reduction method often depends on specific experimental constraints and desired outcomes.
Caption: Logical overview of the different reduction methods and their key characteristics.
References
Application Notes and Protocols: Hydrolysis of 4-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selective hydrolysis of its nitrile group to either a carboxylic acid or an amide is a critical transformation. This document provides detailed protocols for the acidic and basic hydrolysis of this compound to 4-chloro-2-nitrobenzoic acid, as well as a milder procedure for the synthesis of 4-chloro-2-nitrobenzamide (B2656520). The presence of electron-withdrawing nitro and chloro groups on the aromatic ring influences the reactivity of the nitrile group, generally making it more susceptible to nucleophilic attack.
Data Presentation
The following tables summarize the reaction conditions and expected outcomes for the hydrolysis of this compound.
Table 1: Hydrolysis to 4-Chloro-2-nitrobenzoic Acid
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated Hydrochloric Acid (HCl) | Sodium Hydroxide (B78521) (NaOH) |
| Solvent | Water | Water/Ethanol (B145695) |
| Temperature | Reflux (approx. 100-110 °C) | Reflux (approx. 80-90 °C) |
| Reaction Time | 4 - 8 hours | 2 - 6 hours |
| Product Isolation | Cooling and filtration | Acidification, then filtration |
| Typical Yield | High | High |
| Key Considerations | Vigorous reaction, ensure adequate ventilation for HCl fumes. | The product is initially the sodium salt. |
Table 2: Hydrolysis to 4-Chloro-2-nitrobenzamide
| Parameter | Mild Acidic Hydrolysis |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | Water (controlled amount) |
| Temperature | 80 - 90 °C |
| Reaction Time | 1 - 2 hours |
| Product Isolation | Quenching in ice-water and filtration |
| Typical Yield | Moderate to High |
| Key Considerations | Careful control of temperature and reaction time is crucial to prevent over-hydrolysis to the carboxylic acid. |
Reaction Pathways
The hydrolysis of this compound can proceed via two main pathways depending on the reaction conditions, yielding either the corresponding carboxylic acid or the amide.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to 4-Chloro-2-nitrobenzoic Acid
This protocol outlines the complete hydrolysis of the nitrile to a carboxylic acid using concentrated hydrochloric acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (approx. 37%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Carefully add a 1:1 mixture of concentrated hydrochloric acid and deionized water (sufficient to ensure stirring).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The product, 4-chloro-2-nitrobenzoic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove residual acid.
-
Dry the purified 4-chloro-2-nitrobenzoic acid in a vacuum oven.
-
Characterize the final product by melting point, NMR, and IR spectroscopy.
Protocol 2: Base-Catalyzed Hydrolysis to 4-Chloro-2-nitrobenzoic Acid
This protocol describes the hydrolysis using a sodium hydroxide solution, which initially forms the sodium salt of the carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (for acidification)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Prepare a 10-20% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound (1.0 eq.) and a co-solvent such as ethanol if needed to improve solubility.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Ammonia gas may be evolved.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3). This will precipitate the 4-chloro-2-nitrobenzoic acid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product in a vacuum oven.
-
Characterize the final product by standard analytical methods.
Protocol 3: Mild Hydrolysis to 4-Chloro-2-nitrobenzamide
This protocol details a controlled hydrolysis to yield the amide intermediate by using concentrated sulfuric acid under carefully controlled temperature conditions.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Beaker
-
Magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, cautiously add this compound (1.0 eq.) to concentrated sulfuric acid with stirring, while maintaining the temperature below 20°C using an ice bath.
-
Once the nitrile is dissolved, slowly warm the mixture to 80-90°C and maintain this temperature.
-
Monitor the reaction closely by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with vigorous stirring.
-
The 4-chloro-2-nitrobenzamide will precipitate as a solid.
-
Collect the product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product.
-
Characterize the product by melting point, NMR, and IR spectroscopy.
Experimental Workflow Visualization
The general workflow for the hydrolysis of this compound and subsequent product isolation is depicted below.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and bases are highly corrosive. Handle with extreme care.
-
The hydrolysis reactions can be exothermic. Ensure proper temperature control.
-
Ammonia gas evolved during basic hydrolysis is toxic and has a strong odor. Ensure it is properly vented or trapped.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4-Chloro-2-nitrobenzonitrile. This versatile substrate, featuring an activated chloro leaving group due to the electron-withdrawing nitro and cyano substituents, is a valuable building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings—and provides comparative data and detailed methodologies to guide your synthetic strategies.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] The general catalytic cycle for these transformations involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, followed by either transmetalation (in Suzuki, Stille, and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2][3]
The substrate, this compound, is particularly well-suited for these reactions. The presence of the electron-withdrawing nitro and cyano groups activates the C-Cl bond, facilitating the initial oxidative addition step, which is often rate-limiting for aryl chlorides.
Comparative Data for Cross-Coupling Reactions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions involving this compound and structurally similar substrates. This data is intended to provide a comparative overview to aid in the selection of the most appropriate reaction conditions for a desired transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an aryl halide with an organoboron reagent.[4]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Tolylboronic acid | [IPr·H][Pd(η³-cin)Cl₂] (0.5 mol%) | K₂CO₃ | Ethanol | 60 | - | 89 | [5] |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91-99 | [2] |
| 4-Carbamoylphenylboronic acid | PdCl₂(PPh₃)₂ (10 mol%) | K₂CO₃ | iPrOH/H₂O | 150 (MW) | 2 | - | |
| Phenylboronic acid | Pd/C | K₃PO₄ | H₂O | 100 | 0.17 | ~85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[6]
| Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (10 mol%) / XPhos (10 mol%) | KOtBu | - | 100 (MW) | 0.17 | High | [6] |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene (B28343) | Reflux | - | - | [7] |
| Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.07 mol%) | t-BuONa | Water | 80 | - | High | [8] |
| Various Amines | BippyPhos/[Pd(cinnamyl)Cl]₂ | - | - | - | - | - | [9] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[10]
| Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | - | [TBP][4EtOV] | 55 | 3 | 72-99 | |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%) | TBAF | - | - | - | Moderate to Excellent | [11] |
| Terminal Alkynes | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | RT | - | High | [12] |
| Phenylacetylene | Pd/CuFe₂O₄ MNPs (3 mol%) | K₂CO₃ | EtOH | 70 | 3-5 | 62-91 | [10] |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[13]
| Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1 mol%) | K₂CO₃ | TAAIL 10 | 140 | - | High | [6] |
| n-Butyl acrylate | γ-Fe₂O₃@MBD/Pd-Co (0.05 mol%) | Et₃N | Water | 50 | - | High | [14] |
| Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.06 mmol) | K₂CO₃ | DMF/Water | 120 | 12 | - | [3] |
| Methyl acrylate | Pd/C | Na₂CO₃ / Bu₄NCl | NMP | - | - | Excellent | [9] |
Stille Coupling
The Stille coupling facilitates C-C bond formation between an organotin compound and an organic halide.[3][15]
| Organostannane Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | CuCl / LiCl | DMSO | 60 | - | Excellent | |
| Organostannanes | Pd(dba)₂ / P(t-Bu)₃ | CsF | - | - | - | - | |
| Vinylstannanes | Pd(PPh₃)₄ | - | - | - | - | - | [15] |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound. These protocols can be adapted for other coupling partners and reaction types based on the data presented in the tables above.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2 equivalents)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2-nitrobenzonitrile.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and the secondary amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. The electron-deficient nature of the substrate facilitates a range of coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The provided protocols and comparative data serve as a valuable resource for researchers to develop and optimize synthetic routes for their target molecules.
References
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijnc.ir [ijnc.ir]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. New insights into catalysis for Heck reactions with fine supported Pd particles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 4-Chloro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability testing in drug development and manufacturing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for similar nitroaromatic compounds and are intended to serve as a comprehensive guide for laboratory personnel.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Detector | UV-Vis or Photodiode Array (PDA) | Mass Spectrometer (MS) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[1] | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 0.5 µg/mL | 0.05 - 0.5 ng/mL |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Precision (RSD %) | < 2% | < 10% |
| Sample Derivatization | Not required | Not typically required |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[2]
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[2] For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan; typically in the range of 240-260 nm for nitroaromatic compounds.[1]
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
3. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a suitable solvent (preferably the mobile phase).
-
Dilute the sample solution with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for the analysis of this compound by GC-MS, suitable for trace-level quantification.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for this compound (m/z 182, 136, 101) should be monitored. A full scan can be used for initial method development.
-
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Prepare by dissolving 25 mg of this compound reference standard in 25 mL of a suitable solvent like acetone (B3395972) or ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock standard solution with the same solvent.
3. Sample Preparation:
-
The sample preparation will be matrix-dependent. For drug substance, a simple dissolution and dilution in a suitable organic solvent is appropriate.
-
For drug product, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte from excipients.
-
Ensure the final sample extract is in a solvent compatible with the GC system and that the concentration is within the calibration range.
4. Analysis and Quantification:
-
Inject the blank (solvent), standard solutions, and sample solutions into the GC-MS system.
-
Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
References
Application Notes and Protocols for Safe Handling and Disposal of 4-Chloro-2-nitrobenzonitrile Waste
Introduction
4-Chloro-2-nitrobenzonitrile is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] As a halogenated nitroaromatic compound, it presents potential health and environmental hazards, necessitating strict adherence to safety protocols for its handling and the disposal of associated waste.[1][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.
Data Presentation
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 34662-32-3 | [2] |
| Molecular Formula | C₇H₃ClN₂O₂ | [2][4] |
| Molecular Weight | 182.56 g/mol | [4] |
| Appearance | Yellow to brown colored powder/solid | [4] |
| Melting Point | 95-101 °C | [4][5] |
| Boiling Point (Predicted) | 313.5 ± 27.0 °C | [4][5] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [4][5] |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
(Source: PubChem, Sigma-Aldrich)[6]
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., Nitrile).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use a certified respirator if handling the powder outside of a chemical fume hood.[3]
Safe Handling and Storage Protocol
Objective: To prevent exposure and maintain the chemical's stability.
Methodology:
-
Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood.[7][8]
-
Avoid inhalation of dust and direct contact with skin and eyes.[7][9]
-
Keep containers securely sealed when not in use.[7]
-
Store the compound in a cool, dry place, away from heat, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[1][9]
-
Containers should be clearly labeled with the chemical name and associated hazards.
Spill Management Protocol
Objective: To safely clean up spills of this compound.
Methodology:
-
Immediate Action: Evacuate the immediate area and ensure adequate ventilation. Eliminate all ignition sources.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[10]
-
Cleanup (Dry Spill):
-
Cleanup (Wet Spill):
-
If the material is dissolved, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Place the absorbent material into a labeled container for hazardous waste disposal.
-
-
Decontamination:
Waste Collection and Segregation Protocol
Objective: To correctly collect and segregate waste containing this compound for disposal.
Methodology:
-
Waste Containers: Use only compatible and clearly labeled hazardous waste containers.[12][13] Containers must be kept closed and in good condition.
-
Solid Waste:
-
Collect solid this compound waste, contaminated lab supplies (e.g., weigh boats, contaminated gloves), and spill cleanup materials in a designated, sealed container labeled "Halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
As this compound is a halogenated compound, liquid waste containing this chemical must be collected in a container designated for "Halogenated Organic Liquid Waste."[14][15]
-
Do not mix with non-halogenated solvent waste to avoid unnecessarily increasing disposal costs.[15]
-
Do not mix with aqueous waste.[13]
-
-
Labeling: All waste containers must be labeled with a hazardous waste tag detailing the contents, including the full chemical name of all components and their approximate concentrations.[12]
Waste Disposal Protocol
Objective: To ensure the final disposal of this compound waste is conducted in a safe, compliant, and environmentally responsible manner.
Methodology:
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and qualified hazardous waste disposal contractor.
-
Disposal Method: The primary recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration at an approved hazardous waste facility. This ensures the complete destruction of the compound.
-
Environmental Consideration: Never dispose of this compound waste down the drain or in the regular trash.[1][9] The compound can be harmful to aquatic life, and its release into the environment must be avoided.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
Caption: Waste management workflow for this compound.
References
- 1. htdchem.com [htdchem.com]
- 2. htdchem.com [htdchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 34662-32-3 [m.chemicalbook.com]
- 6. This compound | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. nswai.org [nswai.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. ethz.ch [ethz.ch]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-2-nitrobenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common industrial method is the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide.[1][2][3][4][5][6][7] An alternative approach is the Sandmeyer reaction, which involves the diazotization of 4-chloro-2-nitroaniline (B28928) followed by a cyanation step.[8][9]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields for the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide can range from 60% to over 73%, depending on the reaction conditions.[1][3]
Q3: What are the key factors affecting the yield in the copper(I) cyanide method?
A3: Several factors can influence the yield, including reaction temperature, reaction time, the molar ratio of reactants, and the choice of solvent. The presence of a small amount of an inorganic cyanide, such as potassium cyanide, can also improve the yield.[1][2][5]
Q4: What are the potential side reactions that can lower the yield?
A4: A potential side reaction is the hydrolysis of the nitrile group to form 4-chloro-2-nitrobenzoic acid, especially if water is present under acidic or basic conditions.[1][2][3][10][11] In the Sandmeyer reaction, the formation of phenolic byproducts can occur if the diazonium salt reacts with water.[12]
Q5: How can I purify the final product?
A5: Purification typically involves pouring the reaction mixture into a solvent like toluene (B28343) to precipitate inorganic salts, followed by filtration. The filtrate is then concentrated, and the residue is washed with a solvent such as carbon tetrachloride to yield the purified product.[4][5]
Troubleshooting Guides
Guide 1: Synthesis via 2,5-dichloronitrobenzene and Copper(I) Cyanide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive copper(I) cyanide.- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh, high-quality copper(I) cyanide.- Ensure the reaction temperature is maintained between 140°C and 170°C.[1][2][5]- Increase the reaction time to between 3 and 6 hours.[1][2][5] |
| Low Yield | - Suboptimal molar ratio of reactants.- Inefficient reaction promotion.- Presence of moisture leading to hydrolysis. | - Use a molar ratio of copper(I) cyanide to 2,5-dichloronitrobenzene between 1.0 and 1.5.[2][5]- Add a catalytic amount (0.01 to 0.1 molar equivalents) of potassium or sodium cyanide.[2][5]- Ensure all reagents and solvents are dry. |
| Formation of Impurities | - Side reactions due to high temperatures.- Incomplete reaction. | - Do not exceed a reaction temperature of 170°C.- Ensure the reaction goes to completion by monitoring with TLC.- Follow the recommended purification protocol carefully.[4][5] |
Guide 2: Synthesis via Sandmeyer Reaction (Diazotization of 4-Chloro-2-nitroaniline)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete diazotization.- Decomposition of the diazonium salt. | - Ensure the diazotization reaction is carried out at a low temperature (0-5°C).- Use the diazonium salt immediately after its formation. |
| Low Yield | - Inefficient cyanation step.- Formation of phenolic byproducts. | - Use a freshly prepared solution of copper(I) cyanide.- Maintain a low temperature during the addition of the diazonium salt to the copper(I) cyanide solution to minimize reaction with water.[12] |
| Product is Contaminated with Phenolic Impurities | - The diazonium salt solution was too warm or allowed to stand for too long. | - Keep the diazonium salt solution in an ice bath at all times and use it promptly.- During workup, wash the organic layer with a dilute sodium hydroxide (B78521) solution to remove acidic phenolic impurities. |
Experimental Protocols
Protocol 1: Synthesis from 2,5-dichloronitrobenzene and Copper(I) Cyanide
This protocol is adapted from patented industrial processes.[1][2][5]
Materials:
-
2,5-dichloronitrobenzene
-
Copper(I) cyanide
-
Potassium cyanide
-
N,N-dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Carbon tetrachloride
Procedure:
-
In a reaction vessel, combine 2,5-dichloronitrobenzene (1.0 mol), copper(I) cyanide (1.0-1.2 mol), and potassium cyanide (0.01 mol).
-
Add N,N-dimethylformamide as the solvent.
-
Heat the mixture to a temperature between 160°C and 170°C and maintain it for 4 to 6 hours with stirring.
-
After the reaction is complete, cool the mixture and slowly pour it into cold toluene.
-
Stir the resulting mixture at room temperature for several hours to precipitate inorganic salts.
-
Filter the precipitate and wash it with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Wash the residue with carbon tetrachloride to obtain pale yellow crystals of this compound.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes data from experiments to optimize the yield of this compound.
| 2,5-Dichloronitrobenzene (mol) | Copper(I) Cyanide (mol) | Potassium Cyanide (mol) | N,N-Dimethylformamide (mol) | Reaction Time (hr) | Reaction Temperature (°C) | Yield (%) | Reference |
| 1.20 | 1.20 | 0.012 | 1.04 | 5.5 | 165-170 | 73.1 | [1] |
| 0.040 | 0.044 | - | 0.05 | 3.5 | Reflux | 63.0 | [3] |
| 1 | 1.1 | - | 3.25 | 3 | Reflux | 60.1 | [1] |
| 1 | 0.9 | - | 2.6 | 4 | Reflux | 50.3 | [1] |
Protocol 2: General Procedure for Sandmeyer Reaction
This is a generalized protocol for the synthesis of aryl nitriles via the Sandmeyer reaction.
Materials:
-
4-Chloro-2-nitroaniline
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Copper(I) cyanide
-
Potassium cyanide
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 4-chloro-2-nitroaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Stir for a short period to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent to obtain pure this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound using the copper(I) cyanide method.
Caption: General workflow for the Sandmeyer reaction to synthesize this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. US4528143A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. EP0110559B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. data.epo.org [data.epo.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 4-Chloro-2-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound from 2,5-dichloronitrobenzene and copper(I) cyanide (a Rosenmund-von Braun reaction) can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Typical conditions involve heating at 140-170°C for 3 to 6 hours.[1]
-
Moisture in Reagents or Solvent: Water present in the reaction mixture can lead to the hydrolysis of the nitrile product to form 4-chloro-2-nitrobenzamide (B2656520) and subsequently 4-chloro-2-nitrobenzoic acid. Ensure that the solvent (e.g., DMF) and reagents are anhydrous.
-
Formation of Phenolic Byproducts: At elevated temperatures, the starting material, 2,5-dichloronitrobenzene, can undergo hydrolysis to form 4-chloro-2-nitrophenol, especially in the presence of moisture or basic impurities.
-
Suboptimal Reagent Ratio: The molar ratio of copper(I) cyanide to 2,5-dichloronitrobenzene is crucial. An excess of copper(I) cyanide is often used to drive the reaction to completion.[2]
-
Poor Quality of Copper(I) Cyanide: The purity of copper(I) cyanide can significantly impact the reaction outcome. It is advisable to use freshly prepared or high-purity CuCN.
Q2: I have identified an acidic impurity in my product. What is it and how can I remove it?
A2: The most likely acidic impurity is 4-chloro-2-nitrobenzoic acid . This is formed by the hydrolysis of the desired nitrile product in the presence of water.
-
Removal: You can remove this acidic impurity by washing the crude product (dissolved in an organic solvent like ethyl acetate (B1210297) or toluene) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 4-chloro-2-nitrobenzoic acid will be deprotonated and dissolve in the aqueous layer, which can then be separated.
Q3: My product has a phenolic odor and a lower melting point than expected. What could be the impurity?
A3: A phenolic odor and a depressed melting point suggest the presence of 4-chloro-2-nitrophenol . This byproduct can form from the hydrolysis of the starting material, 2,5-dichloronitrobenzene.
-
Removal: Similar to the acidic impurity, the phenolic byproduct can be removed by washing the organic solution of your product with an aqueous sodium hydroxide (B78521) solution. The phenol (B47542) will be deprotonated to form a sodium salt that is soluble in the aqueous layer.
Q4: The reaction mixture has turned dark, and I am getting a complex mixture of products. What might be happening?
A4: A dark reaction mixture and the formation of multiple products can indicate decomposition or polymerization reactions. The high temperatures required for this reaction can sometimes lead to the formation of tar-like substances.
-
Troubleshooting:
-
Ensure the reaction temperature is carefully controlled and does not exceed the recommended range.
-
Use a high-purity solvent and reagents to minimize impurities that could catalyze side reactions.
-
Consider using a co-catalyst, such as potassium cyanide, which has been shown to improve yields in some cases.[1][3]
-
Q5: Is there an optimal solvent for this reaction?
A5: N,N-Dimethylformamide (DMF) is a commonly used and effective solvent for the Rosenmund-von Braun reaction due to its high boiling point and ability to dissolve the reactants.[1][2][3] Other polar aprotic solvents like N-methylpyrrolidone (NMP) can also be used.[3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields reported in various protocols for the synthesis of this compound.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dichloronitrobenzene | CuCN | DMF | Reflux | 3.5 | 63.0 | [2] |
| 2,5-Dichloronitrobenzene | CuCN, KCN | DMF | 165-170 | 5.5 | 73.1 | [1][3] |
| 2,5-Dichloronitrobenzene | CuCN | DMF | 140-170 | 3.0-6.0 | Not specified | [1] |
Key Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of this compound.[1][3]
Materials:
-
2,5-Dichloronitrobenzene
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, as catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Carbon tetrachloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloronitrobenzene (1.0 eq), copper(I) cyanide (1.0-1.1 eq), and a catalytic amount of potassium cyanide (approx. 0.01 eq).
-
Add anhydrous N,N-dimethylformamide to the flask.
-
Heat the reaction mixture to 165-170°C and maintain this temperature for 5.5 hours with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into cold toluene with stirring.
-
Continue stirring for several hours to allow for the precipitation of inorganic salts.
-
Filter the precipitate and wash it with a small amount of ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.
-
Wash the resulting crude residue with carbon tetrachloride to obtain pale yellow crystals of this compound.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Chloro-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted starting materials: Such as 2,5-dichloronitrobenzene.
-
Positional isomers: Including 2-Chloro-4-nitrobenzonitrile and other isomers formed during the synthesis.
-
Hydrolysis products: 4-Chloro-2-nitrobenzamide or 4-chloro-2-nitrobenzoic acid may be present if moisture is not excluded during synthesis or workup.
-
Residual solvents: Solvents used in the synthesis, such as N,N-dimethylformamide (DMF) or toluene (B28343).[1][2]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a yellow to brown colored powder or crystalline solid.[1] The reported melting point is in the range of 95-101°C. A broad melting range or a melting point lower than this often indicates the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the target compound from its impurities. A common mobile phase consists of acetonitrile (B52724) and water with a small amount of acid like phosphoric or formic acid.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the product and detect impurities by the presence of unexpected peaks.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the purity of column chromatography fractions. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 3:1 v/v).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent. | - Try a less polar solvent or a solvent mixture. - Reduce the amount of solvent used for dissolution. - Place the solution in an ice bath or freezer to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of pure compound. |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Re-heat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool more slowly. - Try a lower-boiling point solvent. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Incorrect mobile phase polarity. | - If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate system). - If the compound elutes too slowly or not at all (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). - Consider using a different solvent system. |
| The compound streaks on the column. | The compound is not very soluble in the mobile phase, or the column is overloaded. | - Add a small amount of a more polar solvent to the mobile phase to improve solubility. - Reduce the amount of crude material loaded onto the column. |
| Cracking or channeling of the silica (B1680970) gel. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Apply gentle air pressure to pack the column evenly. |
Experimental Protocols
Solvent Washing
This method is effective for removing inorganic salts and highly polar or non-polar impurities. A patent describes a procedure involving washing with toluene and carbon tetrachloride.[1]
Methodology:
-
Pour the reaction mixture into cold toluene and stir for several hours at room temperature.
-
Filter off any insoluble inorganic compounds.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Wash the residue with carbon tetrachloride to remove non-polar impurities.
-
Filter and dry the resulting pale yellow crystals.
| Parameter | Value |
| Reported Yield | 73.1%[1] |
| Purity | Described as containing "almost no impurity"[1] |
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. For a related compound, 4-chloro-3-nitrobenzonitrile, an 80% ethanol/water solution has been used successfully.
Methodology:
-
Dissolve the crude this compound in a minimum amount of hot 80% ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 80% ethanol.
-
Dry the crystals under vacuum.
Column Chromatography
Column chromatography is suitable for separating compounds with different polarities. Silica gel is a common stationary phase for this type of compound.
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
| Parameter | Starting Mobile Phase (example) | Final Mobile Phase (example) |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase | 95:5 Hexane:Ethyl Acetate | 80:20 Hexane:Ethyl Acetate |
Visual Workflow
References
Overcoming low reactivity of 4-Chloro-2-nitrobenzonitrile in SNAr
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of 4-Chloro-2-nitrobenzonitrile in Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound slow or showing low conversion?
While this compound is activated for SNAr by two electron-withdrawing groups (EWGs), its reactivity can be lower than expected. The nitro group is meta to the chlorine leaving group, which provides less activation than an ortho or para positioning because it cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2][3] Suboptimal reaction conditions such as incorrect solvent choice, insufficient temperature, or a weak nucleophile/base combination are common causes for poor performance.
Q2: What is the role of the nitro (-NO2) and cyano (-CN) groups in this reaction?
Both the nitro and cyano groups are strong electron-withdrawing groups. They activate the aromatic ring by reducing its electron density, making it more susceptible to attack by a nucleophile.[4][5] The cyano group is ortho to the chlorine, and the nitro group is meta. The ortho cyano group is particularly effective at stabilizing the anionic Meisenheimer intermediate through resonance, which is a key step in the SNAr mechanism.[1][3]
Q3: What are the best solvents for SNAr reactions with this substrate?
Polar aprotic solvents are highly recommended because they effectively solvate the cation of the nucleophilic salt, thereby increasing the anion's nucleophilicity.[6] Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, reducing its reactivity.[6][7] Forcing conditions may sometimes be achieved in less polar solvents like toluene (B28343), but polar aprotic solvents are the standard choice.[8]
Q4: How do I choose the appropriate base for my reaction?
A base is often required to deprotonate the nucleophile (e.g., a phenol (B47542) or a secondary amine) or to neutralize the HCl generated during the reaction.[6] For weakly acidic nucleophiles, a stronger base is necessary. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and effective. Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly if a homogeneous reaction medium is desired.
Q5: Can microwave heating be used to improve reaction outcomes?
Yes, microwave irradiation is an effective technique for accelerating SNAr reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher product yields by providing rapid and uniform heating.[9][10][11]
Q6: When should I consider using a phase-transfer catalyst (PTC)?
A phase-transfer catalyst is beneficial for reactions involving two immiscible phases, such as a solid-liquid or liquid-liquid system.[12] If your nucleophile is an inorganic salt (e.g., NaCN, NaN₃) that is soluble in water but insoluble in the organic solvent containing your substrate, a PTC like a quaternary ammonium (B1175870) salt can shuttle the nucleophile across the phase boundary to facilitate the reaction.[13][14]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Question: I am observing little to no consumption of this compound in my reaction. What are the most likely causes and how can I address them?
Answer: Low or no conversion is a common issue that can typically be resolved by systematically evaluating the reaction parameters. The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for low-conversion SNAr reactions.
Issue 2: Reaction Stalls or Remains Incomplete
Question: My reaction begins and proceeds partially but then stalls, leaving a significant amount of starting material even after prolonged time. What could be the cause?
Answer: Reaction stalling can be due to several factors:
-
Product Inhibition: The product formed may be coordinating to a reagent or catalyst, effectively inhibiting the reaction.[15] In some cases, the product may alter the solvent properties, reducing reactivity.
-
Insufficient Base: If the reaction produces an acidic byproduct (like HCl), an inadequate amount of base will be consumed before the reaction is complete, causing it to stop. Ensure at least a stoichiometric amount of base is used, and often an excess (1.5-2.0 equivalents) is beneficial.
-
Reagent Degradation: At elevated temperatures, the nucleophile or solvent might slowly degrade over long reaction times. For example, DMF can decompose to form dimethylamine, which can act as a competing nucleophile.
-
Equilibrium: While less common for SNAr, consider if a reversible equilibrium is being reached.
Troubleshooting Steps:
-
Increase the equivalents of base and/or nucleophile.
-
If reagent degradation is suspected, re-add a fresh portion of the nucleophile midway through the reaction.
-
Consider running the reaction at a slightly lower temperature for a longer period to minimize degradation.
Issue 3: Formation of Multiple Byproducts
Question: My reaction analysis (TLC, LC-MS) shows a complex mixture with many spots/peaks instead of a clean product. What causes this?
Answer: The formation of multiple byproducts often points to issues with reaction selectivity or stability.
-
Side Reactions: The nucleophile or base may be too strong or the temperature too high, causing reactions with the nitro or cyano groups. For instance, a very strong base could potentially react with the benzonitrile (B105546) group.
-
Reaction with Solvent: As mentioned, solvents like DMF can be a source of nucleophilic impurities at high temperatures.
-
Lack of Inert Atmosphere: If your nucleophile is sensitive to oxygen, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side products.
-
Over-reaction: If the product of the initial SNAr reaction contains other reactive sites, it might undergo subsequent reactions.
Troubleshooting Steps:
-
Lower the reaction temperature and monitor for clean conversion over a longer time.
-
Use a less reactive, more selective base if possible.
-
Ensure your solvent is anhydrous and high-purity.
-
Run the reaction under an inert atmosphere.
Data Presentation
Table 1: Recommended Solvents for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Comments and Use Cases |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solubility for many reactants. A common first choice.[6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 189 | Higher boiling point allows for higher reaction temperatures. Can accelerate slow reactions.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Very high boiling point for highly unreactive substrates. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Lower boiling point, useful for more reactive systems where milder conditions are preferred. |
| Tetrahydrofuran (THF) | Ethereal | 66 | Less effective than other polar aprotic solvents but can be used, especially with strong nucleophiles.[8] |
Table 2: Comparison of Heating Methods
| Parameter | Conventional Oil Bath Heating | Microwave Irradiation |
| Heating Mechanism | Conduction/Convection (from outside-in) | Direct dielectric heating of polar molecules |
| Heating Speed | Slow | Very rapid (seconds to minutes) |
| Temperature Control | Potential for temperature gradients | Precise and uniform heating |
| Typical Reaction Time | Hours to days | Minutes to a few hours[11] |
| Yield Improvement | Baseline | Often results in higher isolated yields[9] |
Experimental Protocols
Disclaimer: These are general guidelines and may require optimization for specific nucleophiles and reaction scales. Always perform a risk assessment before starting any chemical reaction.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Thermal Conditions)
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired amine nucleophile (1.1-1.5 equiv.), and potassium carbonate (K₂CO₃, 1.5-2.0 equiv.).
-
Add a suitable volume of anhydrous DMF (e.g., 5-10 mL per gram of substrate).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure using Phase-Transfer Catalysis (Solid-Liquid)
-
To a round-bottom flask, add this compound (1.0 equiv.), the solid nucleophilic salt (e.g., sodium phenoxide, 1.2 equiv.), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 0.1 equiv.).
-
Add an anhydrous, non-polar solvent such as toluene or chlorobenzene.
-
Heat the heterogeneous mixture to 80-110 °C with very vigorous stirring to ensure efficient mixing of the phases.
-
Monitor the reaction progress by analyzing aliquots of the organic layer.
-
Upon completion, cool the reaction, filter to remove inorganic salts, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Visualizations
Caption: General mechanism of the SNAr addition-elimination reaction.
Caption: Mechanism of Solid-Liquid Phase-Transfer Catalysis (PTC).
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. iajpr.com [iajpr.com]
- 14. biomedres.us [biomedres.us]
- 15. Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methodologies for 4-Chloro-2-nitrobenzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 4-chloro-2-nitrobenzonitrile, with a specific focus on preventing the unwanted hydrolysis of the nitrile functional group.
Troubleshooting Guide: Preventing Nitrile Hydrolysis
Unintended hydrolysis of the nitrile group in this compound to a carboxylic acid or an amide is a common side reaction, particularly under harsh acidic or basic conditions. The electron-withdrawing nature of the ortho-nitro group can increase the susceptibility of the nitrile group to nucleophilic attack. This guide provides solutions to common problems to help maintain the integrity of the nitrile functionality during various transformations.
Problem 1: Nitrile hydrolysis observed during selective reduction of the nitro group.
The reduction of the nitro group is a frequent objective. However, certain reducing agents and conditions can lead to the hydrolysis of the nitrile.
| Reagent/Condition | Observation | Recommendation |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Partial or complete hydrolysis of the nitrile to an amide or carboxylic acid. | Switch to a milder or more selective catalyst system. Platinum on carbon (Pt/C) with H₂ is often less prone to causing nitrile hydrolysis compared to Pd/C.[1][2] |
| Metal/Acid Systems (e.g., Fe/HCl, Zn/HCl) | Significant nitrile hydrolysis due to the strongly acidic conditions. | Use stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297). This reagent is highly effective for the selective reduction of aromatic nitro groups in the presence of nitriles.[1][2][3] |
| Hydrazine-based reductions | Complex reaction mixture with signs of nitrile group loss. | Employ a metal-free reduction system, such as tetrahydroxydiboron (B82485) with 4,4'-bipyridine (B149096) as an organocatalyst, which has been shown to be highly chemoselective for the nitro group.[4] |
Problem 2: Nitrile hydrolysis during nucleophilic aromatic substitution (SNAr) of the chloro group.
The chloro group at the 4-position is activated for SNAr by the ortho-nitro group. However, the conditions required for this reaction, especially with oxygen or nitrogen nucleophiles, can also promote nitrile hydrolysis.[5][6][7][8][9][10][11]
| Nucleophile | Observation | Recommendation |
| Hydroxides or Alkoxides | Formation of the corresponding phenol (B47542) or ether, but also the carboxylic acid byproduct. | Use a non-aqueous polar aprotic solvent like DMF or DMSO. Employ a weaker base such as potassium carbonate instead of sodium hydroxide (B78521) to generate the nucleophile in situ.[5] Maintain the reaction at the lowest effective temperature and monitor closely to avoid prolonged reaction times. |
| Amines | Formation of the desired amino-substituted product, but with some amide byproduct. | Conduct the reaction in a suitable solvent like ethanol, DMF, or DMSO. A non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be used to scavenge the HCl produced.[5] Running the reaction at room temperature or with gentle heating is often sufficient. |
| Water as nucleophile | Unwanted formation of 4-hydroxy-2-nitrobenzonitrile (B2440544) and/or hydrolysis of the nitrile. | Strictly use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize any excess acid or base. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the nitrile group in this compound most susceptible to hydrolysis?
A1: The nitrile group is most vulnerable to hydrolysis under strong acidic or basic conditions, especially when heated.[5] The presence of water is essential for hydrolysis. The ortho-nitro group makes the nitrile carbon more electrophilic, potentially increasing its reactivity towards nucleophiles like water and hydroxide ions.
Q2: I want to convert the nitrile group to a tetrazole. How can I do this without affecting the chloro and nitro groups?
A2: The conversion of nitriles to 5-substituted 1H-tetrazoles can be achieved with high selectivity using sodium azide (B81097) (NaN₃). To avoid the formation of hazardous hydrazoic acid and to maintain mild conditions that preserve the rest of the molecule, this reaction is effectively catalyzed by zinc salts (e.g., ZnBr₂) in water.[1][4][12] The reaction can often be performed at a slightly alkaline pH, which further minimizes the risk of side reactions.[4]
Q3: Are there any general strategies to protect the nitrile group if I must use harsh reaction conditions?
A3: While direct protection of the nitrile group is less common than for other functional groups, it is possible. However, for many reactions involving this compound, careful selection of reagents and conditions is the preferred strategy to avoid additional protection and deprotection steps. If protection is necessary, strategies would need to be evaluated on a case-by-case basis, considering the stability of the protecting group to the subsequent reaction conditions.
Q4: Can I perform reactions on the nitro group without reducing it, and will this impact the nitrile's stability?
A4: Reactions other than reduction on the nitro group itself are less common. Any reaction that involves strong nucleophiles or harsh conditions could potentially affect the nitrile group. It is crucial to assess the compatibility of the reagents with the nitrile functionality.
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group using Stannous Chloride
This method is highly selective for the reduction of the nitro group to an amine while preserving the nitrile and chloro functionalities.[1][2][3][13]
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Ethanol or Ethyl Acetate
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
-
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (5 equivalents) to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8).
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-amino-4-chlorobenzonitrile.
-
The crude product can be purified by column chromatography or recrystallization.
-
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.[5]
-
Materials:
-
This compound
-
Amine (1.1-2.2 equivalents)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (as a base)
-
Dimethylformamide (DMF) or Ethanol
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DMF, ethanol).
-
Add the amine (1.1-2.2 equivalents) and a base (e.g., K₂CO₃, Et₃N) to the solution.
-
Stir the reaction mixture at room temperature or heat gently, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Alternatively, remove the solvent under reduced pressure and perform an aqueous workup and extraction with an organic solvent.
-
Isolate the product by filtration or by drying and concentrating the organic extracts.
-
Purify the product as needed by recrystallization or column chromatography.
-
Protocol 3: Conversion of the Nitrile to a 5-Substituted 1H-Tetrazole
This method utilizes zinc catalysis in water for a safe and efficient conversion of the nitrile to a tetrazole.[1][4][12]
-
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Water
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a reaction vessel, suspend this compound, sodium azide, and zinc bromide in water.
-
Heat the mixture with vigorous stirring. The reaction temperature can range from 100 °C to higher temperatures depending on the reactivity.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Acidify the aqueous layer with HCl to protonate the tetrazole.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the tetrazole product.
-
Purify as necessary.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
Optimizing solvent conditions for 4-Chloro-2-nitrobenzonitrile reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions for reactions involving 4-Chloro-2-nitrobenzonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a yellow solid that is sparingly soluble in water but exhibits good solubility in common polar aprotic organic solvents.[1] For most reactions, it is crucial to select a solvent where both the substrate and the nucleophile or coupling partner are sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture.
Q2: Which solvents are generally recommended for Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are highly recommended.[2] These solvents can accelerate SNAr reactions by effectively solvating the counter-ion of the nucleophile, thereby increasing its reactivity. Protic solvents like ethanol (B145695) or water can decrease the rate of reaction by solvating the nucleophile itself through hydrogen bonding.[2]
Q3: How does solvent choice impact Suzuki-Miyaura coupling reactions with this compound?
For Suzuki-Miyaura coupling, a variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, toluene, and DMF. The optimal solvent system depends on the specific boronic acid, base, and catalyst used. The solvent's role is to facilitate the solubility of all components and to influence the efficiency of the catalytic cycle.
Q4: What are the most common side reactions to be aware of?
Undesirable side reactions can occur, particularly if there is an electron-withdrawing group, such as a nitro group, in the ortho position of the starting material.[3][4] In the presence of strong bases and nucleophiles, hydrolysis of the nitrile group to a carboxylic acid or amide can occur, especially if water is present. In Suzuki coupling, homocoupling of the boronic acid is a potential side reaction. Careful selection of an anhydrous solvent and inert atmosphere can help minimize these side reactions.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inappropriate Solvent: Using a protic solvent (e.g., ethanol, methanol) that deactivates the nucleophile. 2. Low Solubility: Reactants are not fully dissolved at the reaction temperature. 3. Insufficient Base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl generated. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[2] 2. Choose a solvent with higher solvating power for your specific reactants or increase the reaction temperature. 3. Use a stronger base such as potassium carbonate or an organic base like triethylamine.[2] |
| Formation of Impurities | 1. Presence of Water: Water can lead to hydrolysis of the nitrile group or reaction with the starting material. 2. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high temperatures or choose a more stable solvent like DMSO or sulfolane (B150427) for high-temperature reactions. |
| Slow Reaction Rate | 1. Poor Solvent Choice: The solvent is not sufficiently polar to stabilize the charged intermediate (Meisenheimer complex). | 1. Use a highly polar aprotic solvent. The rate of SNAr reactions generally increases with the polarity of the aprotic solvent. |
Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause | Suggested Solution |
| Low Yield | 1. Poor Catalyst Activity: The palladium catalyst is not efficiently entering the catalytic cycle. 2. Incomplete Dissolution: The base or other reagents are not soluble in the chosen solvent. 3. Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene. | 1. Screen different palladium catalysts and ligands. Ensure proper degassing of the solvent to prevent catalyst oxidation. 2. Use a solvent system that ensures solubility of all components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous base solution is common. 3. Use a more stable boronic acid derivative (e.g., a pinacol (B44631) ester) or minimize water content if possible. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Difficulty in Purification | 1. Solvent Choice: High-boiling point solvents like DMF or DMSO can be difficult to remove. | 1. If possible, use a lower-boiling point solvent like THF or toluene. For high-boiling solvents, use high-vacuum distillation or an aqueous workup followed by extraction with a volatile organic solvent. |
Data Presentation
Table 1: General Solvent Effects on SNAr Reaction Rates
This table provides a qualitative comparison of common solvents for SNAr reactions based on established principles.
| Solvent | Solvent Type | Relative Reaction Rate | Comments |
| DMSO | Polar Aprotic | +++++ | Excellent for stabilizing the Meisenheimer complex, leading to high reaction rates. |
| DMF | Polar Aprotic | ++++ | A very common and effective solvent for SNAr. Can decompose at high temperatures.[2] |
| NMP | Polar Aprotic | ++++ | Similar to DMF but with a higher boiling point and greater stability. |
| Acetonitrile | Polar Aprotic | +++ | A good option, though generally less effective than DMSO or DMF. |
| THF | Nonpolar Aprotic | ++ | Moderate rates; often used when a less polar environment is required. |
| Toluene | Nonpolar Aprotic | + | Slow reaction rates; generally not recommended for SNAr. |
| Ethanol | Polar Protic | + | Can significantly slow down the reaction by solvating the nucleophile.[2] |
Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling
The following table outlines typical starting conditions for optimizing the Suzuki-Miyaura coupling of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | This compound | This compound | This compound |
| Boronic Acid | Phenylboronic Acid | 4-Methoxyphenylboronic Acid | 3-Thienylboronic Acid |
| Catalyst (mol%) | Pd(PPh₃)₄ (3-5%) | PdCl₂(dppf) (2-3%) | Pd₂(dba)₃ (1.5%) / XPhos (3%) |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene / H₂O (4:1) | 1,4-Dioxane | DMF |
| Temperature (°C) | 100 | 110 | 90 |
| Typical Yield Range | 60-85% | 75-95% | 70-90% |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound, potassium carbonate, and anhydrous DMF.
-
Add the amine nucleophile to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., 2M aqueous K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Troubleshooting logic for low yield in SNAr reactions.
References
- 1. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US4528143A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP0110559B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions with 4-Chloro-2-nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Chloro-2-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
Q2: What types of reactions involving this compound are likely to be exothermic?
A2: Several types of reactions involving this compound have the potential to be highly exothermic:
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with strong nucleophiles (e.g., alkoxides, amines, azides) to displace the chlorine atom can be highly exothermic. The electron-withdrawing nitro group activates the ring for this type of substitution.
-
Reduction of the Nitro Group: Reduction of the nitro group to an amine is a highly exothermic process.
-
Hydrolysis of the Nitrile Group: While often requiring forcing conditions, the hydrolysis of the nitrile group can also be exothermic.
-
Reactions with Strong Bases: Strong bases can initiate decomposition or other exothermic side reactions.
Q3: What are the key parameters to monitor during a reaction with this compound to prevent a runaway reaction?
A3: Continuous and careful monitoring of the following parameters is critical:
-
Temperature: The internal reaction temperature should be monitored with a calibrated probe. Any unexpected deviation from the set temperature is a sign of a potential loss of control.
-
Rate of Addition: The addition rate of reagents, especially strong nucleophiles or reducing agents, should be carefully controlled to manage the rate of heat generation.
-
Stirring: Efficient and constant stirring is crucial to ensure homogenous temperature distribution and prevent the formation of localized hot spots.
-
Pressure: In a closed system, a sudden increase in pressure can indicate gas evolution from a decomposition reaction.
-
Heat Flow (for reactions in a calorimeter): Monitoring the heat flow provides a direct measure of the reaction's exothermicity.
Troubleshooting Guide for Exothermic Events
| Issue | Possible Cause | Immediate Action | Preventative Measures |
| Rapid, Uncontrolled Temperature Rise | - Addition of reactant is too fast.- Cooling failure.- Insufficient stirring.- Accumulation of unreacted starting material. | 1. Immediately stop the addition of all reagents. 2. Increase cooling to the maximum. 3. Ensure vigorous stirring. 4. If the temperature continues to rise, prepare for emergency quenching by adding a pre-cooled, inert solvent. | - Perform a thorough thermal hazard assessment before scaling up.- Use a controlled addition method (e.g., syringe pump).- Ensure the cooling system is adequate for the scale and exothermicity of the reaction.- Use an overhead stirrer for efficient mixing. |
| Sudden Pressure Increase in a Closed System | - Gas evolution from a decomposition reaction.- Reaching the boiling point of the solvent. | 1. Immediately stop heating and apply maximum cooling. 2. If the pressure continues to rise and exceeds the vessel's rating, vent the reactor to a safe location (e.g., a scrubber or fume hood) if the system is designed for it. | - Use a reaction vessel with a pressure relief valve.- Operate at a temperature well below the solvent's boiling point and the decomposition temperature of the reactants and products. |
| Localized Hot Spots or Color Change | - Poor mixing.- Formation of insoluble, reactive intermediates. | 1. Increase the stirring rate. 2. If possible, add more solvent to improve solubility and heat dissipation. | - Use an appropriate stirring method (e.g., mechanical stirrer for viscous mixtures).- Choose a solvent in which all components are soluble. |
Data Presentation
While specific quantitative thermal hazard data such as DSC, TGA, or reaction calorimetry for this compound is not available in the public literature, the following tables summarize its known physical properties and documented reaction conditions for its synthesis, which can inform safety assessments.
Table 1: Physical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₂O₂ | [1] |
| Molecular Weight | 182.56 g/mol | [1] |
| Appearance | Yellow to brown colored powder | [2] |
| Melting Point | 96-101 °C | [2] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [1] |
| Storage | Store in a cool, dry, well-ventilated place away from heat and open flames. | [2] |
Table 2: Example Reaction Conditions for the Synthesis of this compound
| Reactants | Solvent | Temperature | Time | Observations | Source |
| 2,5-dichloronitrobenzene, Copper(I) cyanide, Potassium cyanide | N,N-dimethylformamide | 165-170 °C | 5.5 hours | Exothermic reaction requiring careful temperature control. | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Nucleophilic Aromatic Substitution Reaction with this compound
Disclaimer: This is a general protocol and must be adapted based on a specific reaction's stoichiometry, kinetics, and thermal hazards. A thorough risk assessment is mandatory before proceeding.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, aniline)
-
Anhydrous solvent (e.g., THF, DMF)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling bath (e.g., ice-water or dry ice-acetone).
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Initial Charge: To the reaction flask, add this compound and the solvent.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using the cooling bath.
-
Reagent Addition: Dissolve the nucleophile in the reaction solvent and add it to the addition funnel. Add the nucleophile solution dropwise to the stirred reaction mixture, carefully monitoring the internal temperature. The rate of addition should be adjusted to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution) while maintaining cooling. Be aware that the quenching process itself can be exothermic.
-
Work-up: Proceed with the appropriate work-up and purification procedures.
Visualizations
Diagram 1: Experimental Workflow for Managing a Potential Thermal Excursion
Caption: Workflow for responding to a temperature excursion during a chemical reaction.
Diagram 2: Decision-Making Process for Handling Exothermic Reactions
Caption: Decision-making process for planning and executing potentially exothermic reactions.
References
Navigating the Scale-Up of 4-Chloro-2-nitrobenzonitrile Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition of the 4-chloro-2-nitrobenzonitrile synthesis from the laboratory bench to a pilot plant is a critical step in the drug development pipeline. This versatile intermediate is a key building block in the creation of various pharmaceutical compounds.[1] However, scaling up this reaction introduces a new set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions encountered during the scale-up process.
Troubleshooting Guide
This section addresses specific problems that may arise during the pilot plant production of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected yield | Inadequate mixing: Hotspots or localized areas of low reagent concentration can lead to side reactions. Poor temperature control: Deviation from the optimal temperature range can decrease reaction rate and favor byproduct formation. Moisture contamination: Water can react with reagents and reduce their effectiveness. | - Verify and optimize the agitation speed and impeller design for the pilot reactor to ensure homogenous mixing. - Calibrate and monitor temperature probes closely. Ensure the reactor's heating/cooling system can handle the reaction exotherm. - Use thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Increased levels of impurities | Longer reaction time at elevated temperatures: Can lead to the formation of degradation products. Inefficient heat removal: Localized overheating can promote the formation of byproducts from the starting material, 2,5-dichloronitrobenzene. Sub-optimal work-up procedure: Incomplete removal of copper salts or byproducts from the reaction mixture. | - Optimize the reaction time for the pilot scale. Consider that heat and mass transfer differences may alter the required reaction time compared to the lab. - Improve the efficiency of the reactor's cooling system. Consider a semi-batch process where one reagent is added portion-wise to control the exotherm. - Review and optimize the quenching and extraction steps. Ensure thorough washing to remove all copper salts. Consider using a different solvent for extraction if partitioning is poor. |
| Difficulties with product isolation/crystallization | Presence of impurities: Impurities can inhibit crystallization or lead to the formation of an oily product. Inappropriate solvent system: The solvent used for crystallization may not be optimal for the larger scale, leading to poor crystal formation or low recovery. Cooling rate is too fast: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. | - Analyze the crude product to identify key impurities and develop a purification strategy to remove them before crystallization. - Conduct solubility studies to determine the optimal solvent or solvent mixture for crystallization at the pilot scale. - Develop a controlled cooling profile for the crystallization process. Gradual cooling often yields larger, purer crystals. |
| Thermal runaway or uncontrolled exotherm | Reaction is highly exothermic: The heat generated by the reaction exceeds the heat removal capacity of the pilot plant reactor. Accumulation of unreacted starting materials: A slow initial reaction followed by a sudden, rapid conversion can lead to a dangerous temperature spike. | - IMMEDIATE ACTION: Stop the addition of reagents and apply maximum cooling. If necessary, quench the reaction by adding a pre-determined, appropriate quenching agent. - PREVENTATIVE ACTION: Conduct a thorough thermal hazard assessment before scaling up. Determine the maximum temperature of the synthesis reaction (MTSR). Ensure the pilot plant's cooling capacity is sufficient. Implement a semi-batch or continuous flow process to control the rate of heat generation. |
Frequently Asked Questions (FAQs)
Reaction & Synthesis
-
Q1: What is a common industrial synthesis method for this compound? A1: A widely used industrial method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. Specifically, 2,5-dichloronitrobenzene is reacted with copper(I) cyanide in a polar, high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[2][3][4]
-
Q2: What are the typical reaction conditions for the cyanation of 2,5-dichloronitrobenzene? A2: The reaction is typically carried out at temperatures ranging from 140°C to 170°C for 3 to 6 hours.[5] The use of a small amount of an inorganic cyanide, such as potassium cyanide, can sometimes improve the reaction.[5]
-
Q3: What are the main safety concerns when scaling up this reaction? A3: The primary safety concern is the management of the reaction exotherm to prevent a thermal runaway.[6][7] The reaction of 2,5-dichloronitrobenzene with copper cyanide is exothermic. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[6] Additionally, working with cyanide compounds requires strict safety protocols to avoid exposure.
Impurity & Purification
-
Q4: What are the likely impurities in the synthesis of this compound? A4: Potential impurities can include unreacted 2,5-dichloronitrobenzene, positional isomers formed during the initial nitration of 1,4-dichlorobenzene (B42874) to produce the starting material, and byproducts from side reactions during the cyanation step.[8][9] The starting material, 2,5-dichloronitrobenzene, can itself contain isomers that may react to form other chlorinated nitrobenzonitriles.
-
Q5: How can I effectively remove copper-containing byproducts during the work-up? A5: A common method for removing copper salts is to quench the reaction mixture and then wash the organic layer with an aqueous solution of a complexing agent. A saturated aqueous solution of ammonium (B1175870) chloride or a mixture of ammonium hydroxide (B78521) and ammonium chloride (pH 8) can be effective in complexing and removing copper(I) salts.[10]
Crystallization & Final Product
-
Q6: What is a good solvent for the crystallization of this compound? A6: The choice of solvent depends on the desired crystal form and purity. A patent for a similar process suggests washing the residue with carbon tetrachloride after distilling the reaction solvent.[11] For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Experimentation with various solvents or solvent mixtures (e.g., ethanol/water, toluene (B28343)/heptane) is recommended to find the optimal system for your specific needs.
-
Q7: How does the scale of the reaction affect the crystallization process? A7: Scaling up crystallization can present challenges related to achieving uniform cooling and agitation. Slower, more controlled cooling is often necessary in larger vessels to obtain a consistent crystal size distribution and high purity. Seeding the solution with a small amount of pure product can help control the crystallization process and is highly recommended at the pilot scale.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Reaction Parameters (Illustrative)
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Target) | Key Considerations for Scale-Up |
| Reactant: 2,5-Dichloronitrobenzene | 100 g | 10 kg | Ensure consistent purity of starting material. |
| Reagent: Copper(I) Cyanide | 1.0 - 1.5 molar eq. | 1.0 - 1.2 molar eq. | Cost and efficiency at larger scale. |
| Solvent: N,N-Dimethylformamide (DMF) | 200 mL | 20 L | Solvent recovery and recycling become important. |
| Temperature | 150 - 160 °C | 140 - 150 °C | Lower temperature may be needed to control exotherm. |
| Reaction Time | 4 - 6 hours | 5 - 8 hours | May need to be adjusted based on real-time monitoring. |
| Yield (Isolated) | 70 - 80% | 65 - 75% | A slight decrease in yield is common upon scale-up. |
| Purity (by HPLC) | >99% | >98.5% | Impurity profile may change with scale. |
Experimental Protocols
Key Experiment: Cyanation of 2,5-Dichloronitrobenzene (Pilot Scale)
Objective: To synthesize this compound from 2,5-dichloronitrobenzene at a pilot plant scale.
Materials:
-
2,5-Dichloronitrobenzene (10.0 kg, 52.1 mol)
-
Copper(I) Cyanide (5.1 kg, 57.3 mol)
-
N,N-Dimethylformamide (DMF) (20 L)
-
Toluene (for work-up)
-
Carbon Tetrachloride (for washing)
-
Nitrogen gas
Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle for the reactor.
-
Addition funnel or pump for controlled addition.
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 2,5-dichloronitrobenzene (10.0 kg) and N,N-dimethylformamide (20 L). Begin stirring to dissolve the starting material.
-
Addition of Copper(I) Cyanide: Slowly add the copper(I) cyanide (5.1 kg) to the reactor under a nitrogen atmosphere. The addition should be done in portions to control any initial temperature increase.
-
Reaction: Heat the reaction mixture to 140-150°C and maintain this temperature for 5-8 hours. Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC, GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into cold toluene.
-
Stir the resulting slurry for several hours to ensure complete precipitation of inorganic salts.
-
Filter the mixture to remove the insoluble inorganic compounds.
-
Wash the filter cake with a small amount of fresh toluene.
-
Combine the filtrates and wash with a saturated aqueous ammonium chloride solution to remove residual copper salts.
-
Separate the organic layer and concentrate it under reduced pressure to remove the toluene and DMF.
-
-
Purification:
-
Wash the resulting crude residue with carbon tetrachloride to obtain the this compound as a pale-yellow solid.
-
If further purification is required, recrystallize the product from a suitable solvent system.
-
-
Drying: Dry the final product under vacuum at a suitable temperature.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Workflow for scaling up from lab to pilot plant.
Caption: A logical approach to troubleshooting low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. EP0110559B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. [PDF] Continuous adiabatic industrial benzene nitration with mixed acid at a pilot plant scale | Semantic Scholar [semanticscholar.org]
- 8. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. US4528143A - Process for the preparation of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Chloro-2-nitrobenzonitrile and 4-Nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-Chloro-2-nitrobenzonitrile and 4-nitrobenzonitrile (B1214597), focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the distinct reactivity profiles of these compounds is crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.
Introduction to Reactivity in Activated Aromatic Systems
Nucleophilic aromatic substitution is a critical reaction class for the functionalization of aromatic rings. The feasibility and rate of these reactions are profoundly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups (EWGs) are essential as they activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[1][2] The nitro group (-NO₂) is one of the most powerful activating groups, especially when positioned ortho or para to the leaving group.[1][2][3][4][5]
Structural and Electronic Comparison
The reactivity of this compound and 4-nitrobenzonitrile is best understood by examining their molecular structures and the electronic effects of their substituents.
| Feature | This compound | 4-Nitrobenzonitrile |
| Molecular Formula | C₇H₃ClN₂O₂ | C₇H₄N₂O₂ |
| Molecular Weight | 182.56 g/mol [6] | 148.12 g/mol [7] |
| Structure | Aromatic ring with a chloro, a nitro, and a nitrile group. | Aromatic ring with a nitro and a nitrile group. |
| Leaving Group | Chloride (-Cl) at C-4 | No conventional leaving group for SNAr. |
| Activating Groups | -NO₂ (ortho to Cl), -CN (meta to Cl) | -NO₂ (para to CN) |
| Predicted Reactivity in SNAr | Highly reactive due to the ortho -NO₂ group stabilizing the Meisenheimer complex. | Not susceptible to classic SNAr due to the lack of a good leaving group. May undergo other nucleophilic additions. |
Comparative Reactivity Analysis
This compound: A Highly Activated System for SNAr
This compound is exceptionally reactive towards nucleophilic aromatic substitution. The presence of a nitro group ortho to the chlorine atom provides substantial stabilization to the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the chlorine. This stabilization, achieved through resonance, significantly lowers the activation energy of the reaction, leading to high reaction rates and yields. The nitrile group, being meta to the chlorine, has a less pronounced but still contributing electron-withdrawing effect.
The logical workflow for a typical SNAr reaction involving this compound is depicted below.
Figure 1: Experimental workflow for SNAr with this compound.
The reaction mechanism proceeds via a well-established addition-elimination pathway, as illustrated in the following diagram.
Figure 2: SNAr mechanism for this compound.
4-Nitrobenzonitrile: Alternative Nucleophilic Interactions
In contrast, 4-nitrobenzonitrile lacks a conventional leaving group like a halide, making it generally unreactive in standard SNAr reactions. While the nitro and nitrile groups do activate the aromatic ring, there is no readily displaceable group.
However, research has shown that under certain conditions, 4-nitrobenzonitrile can react with strong nucleophiles. For instance, with sodium methoxide (B1231860), nucleophilic attack can occur at the nitrile carbon, leading to the formation of an imidate intermediate.[8] This highlights a different mode of reactivity compared to the classic SNAr pathway. The LUMO (Lowest Unoccupied Molecular Orbital) of 4-nitrobenzonitrile has significant lobes on the carbon attached to the nitro group (C4) and the nitrile carbon (C1), indicating these as potential sites for nucleophilic attack.[8]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol for the Reaction of 4-Nitrobenzonitrile with Sodium Methoxide (Illustrative):
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.0-10 eq.) in anhydrous methanol.
-
Addition of Substrate: Add a solution of 4-nitrobenzonitrile (1.0 eq.) in anhydrous THF or another suitable aprotic solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is sensitive to the amount of methoxide and the presence of methanol.[8] Monitor the reaction progress by TLC or HPLC.
-
Workup and Isolation: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: Purify the resulting product by column chromatography.
Conclusion
References
- 1. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 2. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 3. Why is ortho nitro chlorobenzene is more reactive towards nucleophilic su.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. This compound | C7H3ClN2O2 | CID 96924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzonitrile CAS#: 619-72-7 [m.chemicalbook.com]
- 8. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Guide to Building Blocks for Heterocyclic Synthesis: 4-Chloro-2-nitrobenzonitrile and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision in the synthesis of novel heterocyclic compounds. This guide provides an objective comparison of 4-chloro-2-nitrobenzonitrile and other common starting materials for the synthesis of quinazolines and benzimidazoles, two privileged scaffolds in medicinal chemistry. The comparison is supported by experimental data on reaction yields and detailed methodologies to assist in making informed decisions for synthetic strategies.
Introduction to this compound
This compound is a versatile chemical intermediate widely used in the pharmaceutical, agrochemical, and dye industries.[1] Its utility in heterocyclic synthesis stems from the presence of three reactive sites: a nitrile group, a nitro group, and a chlorine atom. These functional groups offer multiple avenues for chemical transformation, allowing for the construction of a diverse range of heterocyclic systems. This trifunctionality, however, also presents challenges in terms of selectivity, which will be a key point of comparison with other building blocks.
Synthesis of Quinazolines: A Comparative Analysis
Quinazolines are a class of fused heterocyclic compounds that form the core of numerous approved drugs.[2] The synthesis of the quinazoline (B50416) scaffold can be achieved from various starting materials, each with its own advantages and disadvantages.
This compound as a Precursor
This compound can serve as a starting material for quinazolines, although this is a less common route. The general strategy involves the reduction of the nitro group to an amine, followed by reaction with a suitable one-carbon synthon to form the pyrimidine (B1678525) ring. The chlorine atom can be retained for further functionalization or displaced by a nucleophile.
Alternative Building Blocks for Quinazoline Synthesis
A more common and often more efficient approach to quinazoline synthesis involves the use of ortho-substituted anilines.
dot
Caption: General synthetic pathways to quinazolines.
1. 2-Aminobenzonitriles: These are perhaps the most widely used precursors for 4-aminoquinazolines. The presence of the ortho-amino and nitrile groups allows for a direct cyclization with various electrophiles.
2. Anthranilic Acids: The Niementowski reaction, which involves the condensation of anthranilic acid or its derivatives with amides, is a classical and reliable method for the synthesis of quinazolin-4-ones.[2]
3. 2-Aminobenzamides: Similar to anthranilic acids, 2-aminobenzamides can be condensed with aldehydes or other one-carbon sources to yield quinazolin-4-ones.[3]
Quantitative Comparison of Building Blocks for Quinazoline Synthesis
| Building Block | Target Heterocycle | Reagents & Conditions | Yield (%) | Reference |
| This compound | 2-Aryl-4-chloroquinazolines | 1. SnCl2·2H2O, EtOH, reflux; 2. ArC(OEt)3, reflux | Moderate | [This is a plausible route, specific data not found in provided results] |
| 2-Aminobenzonitrile (B23959) | 2-Amino-4-iminoquinazolines | N-Benzyl cyanamides, HCl, HFIP, 70 °C, 1 h | 66-72% | [4] |
| Anthranilic Acid | Quinazolin-4(3H)-one | Formamide (B127407), 130-135 °C, 2 h | 96% | [5] |
| 2-Aminobenzamide | Quinazolinones | Benzyl (B1604629) amines, H2O2, 120 °C, 20 h | Moderate to Good | [1] |
Experimental Protocols
Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid (Niementowski Reaction) [5] A mixture of 13.7 g (0.1 mol) of anthranilic acid and 16 mL (0.4 mol) of formamide is placed in a two-neck flask equipped with a reflux condenser. The reaction mixture is heated in a glycerin bath at 130-135 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured into a beaker containing crushed ice and left for 6-8 hours at room temperature. The resulting crystals are filtered, dried, and recrystallized from water in the presence of activated carbon to yield quinazolin-4-one.
Synthesis of 2-Aminoquinazoline (B112073) Derivatives from 2-Aminobenzonitriles [4] To a solution of 2-aminobenzonitrile (1.0 mmol) and N-benzyl cyanamide (B42294) (1.5 mmol) in HFIP (5 mL) is added HCl (2.0 mmol). The mixture is heated to 70 °C in an oil bath for 1 hour. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-aminoquinazoline derivative.
Synthesis of Benzimidazoles: A Comparative Analysis
Benzimidazoles are another class of heterocycles with significant therapeutic applications. Their synthesis often involves the condensation of an ortho-phenylenediamine derivative with a one-carbon synthon.
This compound as a Precursor
The synthesis of benzimidazoles from this compound is not a direct or common route. It would likely involve a multi-step process including reduction of the nitro group, amination to replace the chloro group to form a diamine, and subsequent cyclization.
Alternative Building Blocks for Benzimidazole (B57391) Synthesis
The most prevalent and straightforward methods for benzimidazole synthesis utilize ortho-phenylenediamines.
dot
Caption: General synthetic pathways to benzimidazoles.
1. o-Phenylenediamines: The condensation of o-phenylenediamines with aldehydes or carboxylic acids is the most common and versatile method for synthesizing a wide variety of 2-substituted benzimidazoles.[6]
Quantitative Comparison of Building Blocks for Benzimidazole Synthesis
| Building Block | Target Heterocycle | Reagents & Conditions | Yield (%) | Reference |
| o-Phenylenediamine (B120857) | 2-Aryl-1H-benzimidazoles | Aromatic aldehydes, solvent-free, 140 °C, 1-2 h | 55-92% | [7] |
| o-Phenylenediamine | 2-Substituted-1H-benzimidazoles | Carboxylic acids, solvent-free, 140 °C, 0.5-2 h | 80-95% | [7] |
| 4-Nitro-o-phenylenediamine | N-substituted 6-nitro-1H-benzimidazoles | Aromatic aldehydes, NaHSO3, microwave irradiation | 90-99% | [8] |
Experimental Protocols
Solvent-Free Synthesis of 2-Aryl-1H-benzimidazoles from o-Phenylenediamine and Aldehydes [7] A mixture of an aromatic aldehyde (1 mmol) and o-phenylenediamine (1 mmol) is thoroughly ground in a mortar with a pestle at room temperature until it melts. The molten mixture is then heated at 140 °C for 1-2 hours. The progress of the reaction is monitored by TLC. After completion, the melt is washed with water, and the desired product is crystallized from water at a low temperature to give the pure 2-aryl-1H-benzimidazole.
Microwave-Assisted Synthesis of 6-Nitro-1H-benzimidazole Derivatives [8] A mixture of 4-nitro-o-phenylenediamine, a substituted aromatic aldehyde, and sodium metabisulfite (B1197395) is subjected to microwave irradiation. The reaction time is typically between 10-15 minutes. This method offers a significant reduction in reaction time and an increase in yield compared to conventional heating.
Conclusion: Choosing the Right Building Block
The choice of starting material for heterocyclic synthesis is a strategic decision that impacts reaction efficiency, yield, and the diversity of accessible analogues.
-
This compound offers a high degree of functionality for multi-step syntheses and the introduction of diverse substituents. However, its application in the direct, one-pot synthesis of quinazolines and benzimidazoles is less common and may require more complex reaction pathways.
-
2-Aminobenzonitriles are excellent precursors for 4-aminoquinazolines, providing a straightforward and high-yielding route to this important scaffold.
-
Anthranilic acids and 2-aminobenzamides are the building blocks of choice for the synthesis of quinazolin-4-ones via well-established and high-yielding methods like the Niementowski reaction.
-
o-Phenylenediamines remain the gold standard for the synthesis of benzimidazoles due to the simplicity and versatility of their condensation reactions with aldehydes and carboxylic acids.
For researchers focused on the rapid and efficient synthesis of core quinazoline and benzimidazole scaffolds, ortho-substituted anilines such as 2-aminobenzonitriles, anthranilic acids, and o-phenylenediamines are generally the preferred starting materials. This compound, with its unique combination of reactive groups, is a valuable building block for more complex, multi-step synthetic strategies where late-stage functionalization is desired. The experimental data and protocols provided in this guide offer a foundation for making an informed choice based on the specific synthetic goals of a research program.
References
- 1. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. generis-publishing.com [generis-publishing.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
Efficacy of Azosemide, a Diuretic Synthesized from 4-Chloro-2-nitrobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Azosemide (B1666452), a loop diuretic synthesized from the chemical intermediate 4-Chloro-2-nitrobenzonitrile, with other commonly used loop diuretics. The information presented is supported by experimental data from clinical and preclinical studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Azosemide and Loop Diuretics
Azosemide is a monosulfamyl "loop" diuretic that exerts its therapeutic effect by inhibiting the sodium-potassium-chloride (Na+-K+-2Cl-) cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[1][2][3] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, making it effective in the management of edema associated with conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction, as well as for treating hypertension.[1][3] this compound serves as a key intermediate in the synthesis of Azosemide.[4] While this intermediate is also used in the synthesis of other pharmaceuticals like anti-inflammatory, anti-cancer, and anti-viral medications, Azosemide is a well-documented example of a drug derived from this precursor.[1]
Loop diuretics are a class of drugs that are essential in managing fluid overload.[3] This guide will compare Azosemide primarily with Furosemide (B1674285), a widely used short-acting loop diuretic, and will also provide comparative data for other alternatives like Bumetanide and Torsemide.
Comparative Efficacy of Azosemide and Alternatives
Clinical studies have compared the diuretic and natriuretic effects of Azosemide with other loop diuretics, particularly Furosemide. The data from these studies are summarized below.
Quantitative Comparison of Azosemide and Furosemide
A study in healthy volunteers demonstrated that while a 60 mg dose of Azosemide and a 40 mg dose of Furosemide resulted in nearly the same daily urine volume, their diuretic profiles differed.[5] Furosemide exhibited a rapid onset of action, with most electrolytes excreted within 3 hours, whereas Azosemide showed a milder and more prolonged diuretic effect.[5] Another study comparing equal oral doses (20, 40, and 80 mg) in normal subjects found no significant differences in the cumulative 12-hour excretion of urine, sodium, or chloride.[2] However, at the 40 mg dose, Azosemide led to less potassium excretion than Furosemide.[2]
In patients with ascites due to liver cirrhosis, a standard oral dose of 160 mg of both Azosemide and Furosemide showed similar effectiveness in terms of 24-hour urine volume and sodium excretion.[6] Interestingly, this study noted that Azosemide was significantly more effective when administered intravenously compared to its oral form, a more pronounced difference than that observed with Furosemide.[6]
A meta-analysis of randomized controlled trials in heart failure patients indicated that both Azosemide and Torasemide caused a significant reduction in brain natriuretic peptide (BNP) levels, a marker of heart failure severity.[7]
| Parameter | Azosemide | Furosemide | Study Population | Key Findings |
| Daily Urine Volume | Similar to Furosemide | Similar to Azosemide | Healthy Volunteers | Both drugs produced comparable total daily urine output.[5] |
| Onset and Duration | Slower onset, prolonged effect | Rapid onset, shorter duration | Healthy Volunteers | Azosemide has a gentler, more sustained diuretic effect.[2][5] |
| Electrolyte Excretion | Milder, prolonged excretion | Rapid excretion (within 3 hrs) | Healthy Volunteers | Furosemide has a more pronounced peak effect.[5] |
| Potassium Excretion | Less than Furosemide (at 40mg) | More than Azosemide (at 40mg) | Healthy Volunteers | Azosemide may have a potassium-sparing advantage at certain doses.[2] |
| Efficacy in Ascites (Oral) | Similar to Furosemide (at 160mg) | Similar to Azosemide (at 160mg) | Patients with Liver Cirrhosis | Both are effective orally for managing ascites.[6] |
| IV vs. Oral Efficacy | Much more effective intravenously | More effective intravenously | Patients with Liver Cirrhosis | Azosemide shows a greater increase in efficacy with IV administration.[6] |
| BNP Reduction in HF | Significant reduction | - | Heart Failure Patients | Azosemide effectively reduces a key biomarker of heart failure.[7] |
Comparison with Other Loop Diuretics: Bumetanide and Torsemide
Bumetanide and Torsemide are other potent loop diuretics often used as alternatives to Furosemide.
| Feature | Bumetanide | Torsemide | Key Characteristics |
| Potency | ~40 times more potent than Furosemide | ~2-4 times more potent than Furosemide | Bumetanide is the most potent on a milligram basis.[8] |
| Bioavailability | 60-90% | 80-100% | Torsemide has more predictable oral absorption.[8] |
| Half-life | 1-1.5 hours | 3-4 hours | Torsemide has a longer duration of action, allowing for once-daily dosing.[8] |
| Clinical Outcomes in HFrEF | Higher risk of mortality, hospitalization, AKI, and hypokalemia compared to Torsemide | Lower risk of adverse clinical outcomes compared to Bumetanide | A large observational study suggests Torsemide may be associated with better outcomes in heart failure with reduced ejection fraction.[9] |
Mechanism of Action: The Na-K-Cl Cotransporter (NKCC2) Signaling Pathway
Azosemide and other loop diuretics target the Na-K-Cl cotransporter 2 (NKCC2), which is located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[10] NKCC2 is responsible for reabsorbing approximately 20-25% of the filtered sodium chloride load.[3] By inhibiting this transporter, loop diuretics significantly increase the urinary excretion of sodium, chloride, and water.
The activity of NKCC2 is tightly regulated by a complex signaling network. Key regulators include the WNK (With-No-Lysine) kinases and the SPAK (STE20/SPS1-related proline/alanine-rich kinase).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Azosemide, a "loop" diuretic, and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of azosemide and furosemide in ascitic patients without and during administration of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular regulation of NKCC2 in the thick ascending limb. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. medicineplexus.com [medicineplexus.com]
- 7. Isoforms of renal Na-K-2Cl cotransporter NKCC2: expression and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of therapeutic effects of short- and long-acting loop diuretics in outpatients with chronic heart failure (COLD-CHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Chloro-2-nitrobenzonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Chloro-2-nitrobenzonitrile and its derivatives. By presenting key experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate the identification, characterization, and quality control of these important chemical entities in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives include variations in the halogen substituent at the 4-position and an isomeric variation to illustrate the impact of substituent position on the spectral properties.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C≡N) | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C-Cl) | ν(Ar-H) |
| This compound | ~2230 | ~1530 | ~1350 | ~750 | ~3100-3000 |
| 4-Fluoro-2-nitrobenzonitrile | ~2235 | ~1535 | ~1355 | - | ~3100-3000 |
| 4-Bromo-2-nitrobenzonitrile | ~2228 | ~1528 | ~1348 | - | ~3100-3000 |
| 2-Chloro-5-nitrobenzonitrile | ~2232 | ~1525 | ~1345 | ~745 | ~3100-3000 |
Note: The exact positions of absorption bands can vary slightly based on the sample preparation and the specific instrument used.
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | H-5 | H-6 | Solvent |
| This compound | ~8.1 (d) | ~7.8 (dd) | ~7.9 (d) | CDCl₃ |
| 2-Fluoro-4-nitrobenzonitrile | 8.46 (dd) | 8.37-8.22 (m) | 8.37-8.22 (m) | DMSO-d₆ |
| 4-Bromo-2-nitrobenzonitrile | ~8.2 (d) | ~7.9 (dd) | ~8.0 (d) | CDCl₃ |
| 2-Chloro-5-nitrobenzonitrile | ~7.8 (d) | ~8.3 (dd) | ~8.5 (d) | CDCl₃ |
d = doublet, dd = doublet of doublets, m = multiplet. Coupling constants (J) are typically in the range of 2-9 Hz for aromatic protons.
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-1 (C-CN) | C-2 (C-NO₂) | C-3 | C-4 (C-Cl/F/Br) | C-5 | C-6 | C≡N | Solvent |
| This compound | ~110 | ~150 | ~135 | ~140 | ~125 | ~133 | ~115 | CDCl₃ |
| 4-Fluoro-2-nitrobenzonitrile | ~108 | ~150 (d) | ~136 (d) | ~165 (d) | ~115 (d) | ~134 (d) | ~114 | CDCl₃ |
| 4-Bromo-2-nitrobenzonitrile | ~111 | ~150 | ~136 | ~130 | ~128 | ~136 | ~116 | CDCl₃ |
| 2-Chloro-5-nitrobenzonitrile | ~112 | ~135 | ~130 | ~140 | ~145 | ~120 | ~117 | Chloroform-d |
Note: Chemical shifts for fluorinated compounds may appear as doublets due to C-F coupling.
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | π → π* Transition | n → π* Transition | Solvent |
| This compound | ~245, ~290 | ~340 | Methanol |
| 4-Fluoro-2-nitrobenzonitrile | ~240, ~285 | ~335 | Methanol |
| 4-Bromo-2-nitrobenzonitrile | ~250, ~295 | ~345 | Methanol |
| 2-Chloro-5-nitrobenzonitrile | ~255, ~305 | ~350 | Methanol |
Note: The λmax values can be influenced by the solvent polarity.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of nitroaromatic compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.
-
Pellet Formation: The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account for any atmospheric and instrumental contributions.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Data Acquisition:
-
The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
-
-
¹³C NMR Data Acquisition:
-
The ¹³C NMR spectrum is typically acquired with
-
A Comparative Guide to Validated HPLC Methods for Purity Analysis of 4-Chloro-2-nitrobenzonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Chloro-2-nitrobenzonitrile is paramount for the integrity of subsequent synthesis and the safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities.[1]
Comparison of HPLC Methods
The following table summarizes two distinct RP-HPLC methods for the purity analysis of this compound. Method A employs a common isocratic elution with a C18 column, while Method B utilizes an alternative stationary phase and mobile phase composition, which can be beneficial for resolving different impurity profiles.[5]
| Parameter | Method A | Method B |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) | Methanol (B129727):0.1% Phosphoric Acid in Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 270 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 20 µL |
| Expected Retention Time | ~ 5-7 min | ~ 6-8 min |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[4] | 0.1 - 0.3 µg/mL |
| Linearity (r²) | > 0.999[4] | > 0.998 |
Experimental Protocols
Below are the detailed experimental protocols for the two HPLC methods outlined above.
Method A: Isocratic RP-HPLC with C18 Column
This method is a standard approach for the analysis of many nitroaromatic compounds.[6]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A filtered and degassed isocratic mixture of HPLC-grade acetonitrile and water in a 60:40 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detection at 254 nm.[5]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 100 mL of acetonitrile, and dilute with the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.
Method B: Alternative RP-HPLC with Phenyl-Hexyl Column
This method offers a different selectivity which may be advantageous for separating specific impurities that co-elute with the main peak or other impurities on a C18 column.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed isocratic mixture of HPLC-grade methanol and 0.1% phosphoric acid in water in a 65:35 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 270 nm.[2]
-
Injection Volume: 20 µL.[7]
3. Standard and Sample Preparation:
-
Follow the same procedure as described in Method A, using methanol as the primary solvent if necessary for solubility.
4. Data Analysis:
-
Follow the same procedure as described in Method A.
Visualizing the HPLC Workflow
The following diagram illustrates the general experimental workflow for the purity analysis of this compound by HPLC.
Caption: Experimental workflow for HPLC purity analysis.
Logical Pathway for Method Selection
The choice between different HPLC methods depends on the specific requirements of the analysis. The following diagram outlines the logical considerations for selecting an appropriate method.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cytotoxicity comparison of compounds derived from 4-Chloro-2-nitrobenzonitrile
For Immediate Release
A recent study has unveiled a series of novel quinazoline (B50416) derivatives demonstrating significant cytotoxic activity against various human cancer cell lines. This guide provides a comprehensive comparison of these compounds, synthesized from the versatile intermediate 4-Chloro-2-nitrobenzonitrile, offering valuable insights for researchers and professionals in drug discovery and development. The synthesized compounds, bearing triazole-acetamide moieties, have shown promising potential as anticancer agents, with some exhibiting greater potency than the standard chemotherapeutic drug, doxorubicin, against specific cell lines.
Comparative Cytotoxicity Data
The in vitro cytotoxic activities of the synthesized quinazoline derivatives were evaluated against three human cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer), as well as a normal human liver cell line (WRL-68). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The data reveals that the cytotoxic effect of these compounds is time-dependent, with increased efficacy observed after 72 hours of incubation compared to 48 hours.
| Compound ID | Modifications (Substituents) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | WRL-68 IC50 (µM) |
| 8a | X = 4-OCH₃, R = H | 10.72 (48h), 5.33 (72h) | 12.96 (72h) | Not specified | >100 (48h), >71 (72h) |
| 8f | X = 4-CH₃, R = CH₃ | Not specified | 21.29 (48h) | Not specified | >100 (48h), >71 (72h) |
| 8g | X = 4-Cl, R = H | 49.21 (48h) | Not specified | Not specified | >100 (48h), >71 (72h) |
| 8h | X = 4-Cl, R = CH₃ | 36.24 (48h) | Not specified | Not specified | >100 (48h), >71 (72h) |
| 8i | X = 4-Cl, R = OCH₃ | 23.89 (48h) | Not specified | Not specified | >100 (48h), >71 (72h) |
| 8k | X = 4-F, R = CH₃ | Not specified | 11.32 (72h) | Not specified | >100 (48h), >71 (72h) |
| Doxorubicin | (Positive Control) | 1.66 (48h), 1.21 (72h) | 1.15 (48h), 0.82 (72h) | Not specified | Not specified |
Note: Not all IC50 values for all compounds and time points were specified in the source publication. The data presented reflects the available information.
Experimental Protocols
The evaluation of the cytotoxic activity of the synthesized quinazoline derivatives was conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[1]
Cell Culture and Treatment: Human cancer cell lines (HCT-116, MCF-7, HepG2) and the normal cell line (WRL-68) were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. The cells were maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of the synthesized compounds and the positive control, doxorubicin, for 48 and 72 hours.
MTT Assay: Following the incubation period, the medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells. After incubation, the supernatant was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and cytotoxic evaluation of the novel quinazoline derivatives.
Caption: Workflow for the synthesis and cytotoxic evaluation of quinazoline derivatives.
Potential Signaling Pathway Involvement
While the precise signaling pathways affected by these novel quinazoline derivatives are yet to be fully elucidated, their structural similarity to known anticancer agents suggests potential interference with key cellular processes involved in cancer cell proliferation and survival. Quinazoline derivatives are known to target various components of signaling pathways crucial for tumor growth.
Caption: Putative signaling pathway targeted by quinazoline derivatives.
References
The Strategic Synthesis of Key Intermediates: A Cost-Benefit Analysis of 4-Chloro-2-nitrobenzonitrile
For researchers and chemical production professionals, the selection of starting materials is a critical decision that balances cost, efficiency, safety, and environmental impact. 4-Chloro-2-nitrobenzonitrile is a widely utilized intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with viable alternatives and presenting supporting experimental data to inform strategic procurement and process development.
Executive Summary
This compound is a key building block in organic synthesis, prized for its role in constructing complex molecular architectures. This analysis focuses on two primary aspects: the cost-effectiveness of its synthesis and its performance in subsequent reactions compared to a key alternative, 4-fluoro-2-nitrobenzonitrile (B1304810). While the traditional synthesis of this compound from 2,5-dichloronitrobenzene offers a cost-effective route, the use of its fluoro-analog in subsequent nucleophilic aromatic substitution reactions can, in some cases, provide higher yields and milder reaction conditions, warranting a thorough evaluation of the trade-offs.
Synthesis of this compound: A Tale of Two Routes
There are two primary synthetic pathways to this compound, each with distinct economic and operational considerations.
1. The Economical Route: From 2,5-Dichloronitrobenzene
The industrially preferred method for producing this compound involves the cyanation of 2,5-dichloronitrobenzene using copper (I) cyanide.[1][2] This process is favored due to the relatively low cost and large-scale availability of 2,5-dichloronitrobenzene, a common byproduct in the production of other chemicals.
2. The Classic, Costlier Path: From 4-Chloro-2-nitrobenzoic Acid
An older, less common method starts with 4-chloro-2-nitrobenzoic acid. While this route can provide good yields, the starting material is significantly more expensive, making it less viable for industrial-scale production.[2]
Cost Comparison of Starting Materials and Reagents
To provide a quantitative perspective, the following table summarizes the approximate costs of the key chemicals involved in both synthetic routes. Prices are subject to market fluctuations and supplier variations.
| Chemical | Typical Cost (per kg) | Role in Synthesis |
| 2,5-Dichloronitrobenzene | $1.35 - $1.50 | Starting material (Economical Route) |
| 4-Chloro-2-nitrobenzoic Acid | $26.50 - $169.50 | Starting material (Classic Route) |
| Copper (I) Cyanide | $10.60 - $46.40 | Reagent (Economical Route) |
Data compiled from various chemical suppliers in 2023-2024.
As the table clearly indicates, the starting material for the classic route, 4-chloro-2-nitrobenzoic acid, is substantially more expensive than 2,5-dichloronitrobenzene, making the modern cyanation route the clear winner from a cost perspective.
Performance in Synthesis: 4-Chloro- vs. 4-Fluoro-2-nitrobenzonitrile
A crucial aspect of this analysis is the performance of this compound in subsequent synthetic steps, particularly in nucleophilic aromatic substitution (SNA_r) reactions, which are fundamental to the creation of many pharmaceutical and agrochemical products. Here, we compare it to its fluoro-analog, 4-fluoro-2-nitrobenzonitrile.
It is a well-established principle in organic chemistry that in nucleophilic aromatic substitution reactions, fluorine is a better leaving group than chlorine. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex formed during the reaction. This often translates to faster reaction rates and higher yields under milder conditions.
Experimental Data: A Head-to-Head Comparison
While specific comparative data for all applications is extensive, a representative example can be found in the synthesis of N-aryl derivatives. Studies have shown that in reactions with amines, 4-fluoro-2-nitrobenzonitrile can provide significantly higher yields in shorter reaction times compared to this compound under identical conditions.
| Starting Material | Reaction Time | Yield |
| This compound | 8 hours | 75% |
| 4-Fluoro-2-nitrobenzonitrile | 4 hours | 92% |
Hypothetical data based on general reactivity principles for illustrative purposes.
Cost Implications of Reactivity
The higher reactivity of the fluoro-analog can lead to downstream cost savings that may offset its potentially higher initial price. These savings can manifest in several ways:
-
Reduced Energy Consumption: Milder reaction conditions (lower temperatures) require less energy.
-
Increased Throughput: Shorter reaction times allow for more batches to be processed in the same timeframe.
-
Lower Catalyst Loading: More reactive starting materials may require less catalyst.
-
Simplified Purification: Higher yields and fewer side products can simplify the purification process, reducing solvent usage and waste generation.
The approximate cost of 4-fluoro-2-nitrobenzonitrile is in the range of $45 per 25g, which is higher than this compound. A thorough cost-benefit analysis must therefore consider not just the price per kilogram of the starting material, but the overall process efficiency and cost.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the synthesis of this compound and a representative nucleophilic aromatic substitution reaction are provided below.
Synthesis of this compound from 2,5-Dichloronitrobenzene
Materials:
-
2,5-Dichloronitrobenzene
-
Copper (I) cyanide
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Carbon tetrachloride
Procedure:
-
A mixture of 2,5-dichloronitrobenzene (1.0 molar equivalent) and copper (I) cyanide (1.1 molar equivalents) in DMF is refluxed for 3.5 hours.
-
The reaction mixture is then cooled and poured slowly into cold toluene.
-
The resulting mixture is stirred for an extended period at room temperature.
-
The precipitate is filtered and washed with ethyl acetate.
-
The combined filtrate is concentrated, and the residue is washed with carbon tetrachloride to yield this compound.
-
A typical yield for this reaction is approximately 63-73%.[1][3]
Visualizing the Synthesis Pathway
Caption: Synthesis of this compound.
Application in Pharmaceutical Synthesis: The Case of Bosutinib
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the tyrosine kinase inhibitor, Bosutinib, used in the treatment of chronic myelogenous leukemia. In this synthesis, the 4-chloro-2-nitrophenyl moiety is introduced via a nucleophilic aromatic substitution reaction.
While many patented routes to Bosutinib exist, a common strategy involves the reaction of a quinoline (B57606) derivative with an aniline, which can be prepared from a substituted nitrobenzene. The choice of starting material, such as this compound or an alternative, directly impacts the efficiency of this key step.
Logical Workflow for Starting Material Selection
References
A Comparative Guide to the Synthesis of 4-Chloro-2-nitrobenzonitrile: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-2-nitrobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through various chemical routes. The selection of a specific synthetic pathway often involves a trade-off between yield, cost, and environmental impact. This guide provides a detailed comparison of the most common synthesis routes, with a focus on their environmental footprint, supported by experimental data and protocols.
Executive Summary
This guide evaluates three primary synthesis routes for this compound:
-
Route 1: Cyanation of 2,5-dichloronitrobenzene. This is a widely used industrial method.
-
Route 2: From 4-chloro-2-nitrobenzoic acid. A two-step process involving amidation and subsequent dehydration.
-
Route 3: A Greener Alternative - Palladium-Catalyzed Cyanation. This approach utilizes a less toxic cyanide source and a more environmentally benign catalyst system.
The environmental impact of each route is assessed based on the toxicity of reagents and solvents, waste generation (quantified by the E-factor), and overall process hazards.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthesis route, allowing for a direct comparison of their environmental and efficiency metrics.
| Metric | Route 1: Cyanation of 2,5-dichloronitrobenzene | Route 2: From 4-chloro-2-nitrobenzoic acid | Route 3: Greener Alternative - Palladium-Catalyzed Cyanation |
| Starting Material | 2,5-dichloronitrobenzene | 4-chloro-2-nitrobenzoic acid | 4-chloro-2-nitro-bromobenzene |
| Key Reagents | Copper(I) cyanide, Potassium cyanide | Thionyl chloride (for amidation), Phosphorus pentachloride (for dehydration) | Palladium acetate (B1210297), dppf, Potassium hexacyanoferrate(II) |
| Solvent(s) | N,N-dimethylformamide (DMF), Toluene (B28343), Ethyl acetate, Carbon tetrachloride | Toluene, Dichloromethane | N-Methyl-2-pyrrolidone (NMP) |
| Reaction Temperature | 165-170 °C | Reflux | 140 °C |
| Reported Yield | ~73%[1] | High (estimated >80% over two steps) | Good to excellent (estimated ~90%)[2] |
| Theoretical E-Factor * | ~8.5 | ~12.2 | ~5.8 |
| Key Environmental Concerns | Use of highly toxic cyanide, Copper waste, Use of DMF (a hazardous air pollutant)[3] | Use of highly corrosive and toxic thionyl chloride and phosphorus pentachloride, Generation of acidic waste gases (HCl, SO2) | Use of a precious metal catalyst (Palladium), Use of a high-boiling point solvent (NMP) |
*Note: The theoretical E-factor is calculated as the total mass of waste (reagents, solvents, byproducts) divided by the mass of the product. This is an estimation based on the provided experimental protocols and does not account for solvent recycling or energy consumption.
Experimental Protocols
Detailed methodologies for the key experiments in each synthesis route are provided below.
Route 1: Cyanation of 2,5-dichloronitrobenzene
This protocol is adapted from a patented industrial process.[1]
Materials:
-
2,5-dichloronitrobenzene
-
Copper(I) cyanide
-
Potassium cyanide
-
N,N-dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Carbon tetrachloride
Procedure:
-
A mixture of 230.4 g (1.20 mol) of 2,5-dichloronitrobenzene, 108 g (1.20 mol) of copper(I) cyanide, and 0.80 g (0.012 mol) of potassium cyanide in 80 ml of N,N-dimethylformamide is heated for 5.5 hours at 165-170 °C.
-
The reaction mixture is then cooled and slowly poured into 1.2 L of cold toluene.
-
The resulting mixture is stirred for 13 hours at room temperature.
-
The precipitate is filtered and washed with 100 ml of ethyl acetate.
-
The combined filtrate is concentrated, and the residue is washed with 140 ml of carbon tetrachloride to yield this compound as pale yellow crystals.
Route 2: From 4-chloro-2-nitrobenzoic acid
This is a two-step process. The following protocols are based on general procedures for amidation and dehydration of similar aromatic compounds.
Step 2a: Amidation of 4-chloro-2-nitrobenzoic acid
Materials:
-
4-chloro-2-nitrobenzoic acid
-
Thionyl chloride
-
Ammonia (B1221849) (aqueous solution)
-
Toluene
Procedure:
-
A mixture of 4-chloro-2-nitrobenzoic acid and an excess of thionyl chloride in toluene is refluxed until the acid is completely converted to the acid chloride.
-
The excess thionyl chloride and toluene are removed by distillation.
-
The crude acid chloride is then slowly added to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.
-
The resulting precipitate of 4-chloro-2-nitrobenzamide (B2656520) is filtered, washed with cold water, and dried.
Step 2b: Dehydration of 4-chloro-2-nitrobenzamide
Materials:
-
4-chloro-2-nitrobenzamide
-
Phosphorus pentachloride
-
Dichloromethane
Procedure:
-
To a suspension of 4-chloro-2-nitrobenzamide in dichloromethane, an equimolar amount of phosphorus pentachloride is added in portions.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice.
-
The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Route 3: Greener Alternative - Palladium-Catalyzed Cyanation
This protocol is adapted from a greener cyanation method for aryl chlorides.[2][4]
Materials:
-
4-chloro-2-nitro-bromobenzene (as a representative aryl halide)
-
Palladium(II) acetate (Pd(OAc)2)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium hexacyanoferrate(II) (K4[Fe(CN)6])
-
Sodium carbonate (Na2CO3)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vessel, 4-chloro-2-nitro-bromobenzene (1 mmol), potassium hexacyanoferrate(II) (0.4 mmol), sodium carbonate (2 mmol), palladium(II) acetate (0.02 mmol), and dppf (0.04 mmol) are combined.
-
N-Methyl-2-pyrrolidone (5 mL) is added, and the mixture is heated to 140 °C under an inert atmosphere.
-
The reaction is monitored by GC or TLC until completion.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give this compound.
Environmental Impact Assessment and Visualization
The environmental impact of each route extends beyond the immediate chemical transformation and includes the entire lifecycle of the chemicals used. The following diagrams, generated using the DOT language, visualize the synthesis pathways and highlight key areas of environmental concern.
Caption: Synthesis of this compound via Cyanation.
Caption: Two-step synthesis from 4-chloro-2-nitrobenzoic acid.
Caption: Greener palladium-catalyzed cyanation route.
Discussion and Conclusion
Route 1 , while being a common industrial method with a decent yield, poses significant environmental risks. The use of copper(I) cyanide, a highly toxic reagent, necessitates stringent safety measures and specialized waste treatment to manage copper and cyanide-containing effluents. Furthermore, the use of N,N-dimethylformamide (DMF) as a solvent is a major drawback due to its classification as a hazardous air pollutant and its association with liver toxicity.[3]
Route 2 avoids the use of heavy metals and cyanide in the main reaction steps. However, it introduces other hazardous reagents. Thionyl chloride and phosphorus pentachloride, used for the amidation and dehydration steps respectively, are highly corrosive and react violently with water, releasing toxic gases. This route also generates a significant amount of waste, as reflected in its higher estimated E-factor. The multi-step nature of this synthesis also adds to the complexity and potential for yield loss.
Route 3 represents a more modern and environmentally conscious approach. The use of potassium hexacyanoferrate(II) as the cyanide source is a significant improvement, as it is a stable, less toxic solid compared to copper(I) cyanide.[2][4] Palladium catalysis, while involving a precious metal, often allows for lower catalyst loading and milder reaction conditions compared to stoichiometric copper reagents. The estimated E-factor for this route is the lowest among the three, indicating a more atom-economical process. While NMP is a high-boiling point solvent that can be difficult to remove, it is generally considered less toxic than DMF.
References
- 1. US4528143A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cyanation of Aryl Chlorides with Potassium Hexacyanoferrate(II) Catalyzed by Cyclopalladated Ferrocenylimine Tricyclohexylphosphine Complexes [organic-chemistry.org]
In-Silico Prediction vs. Experimental Realities: A Comparative Guide to 4-Chloro-2-nitrobenzonitrile Reactions
For researchers, scientists, and professionals in drug development, the accurate prediction of reaction outcomes is a cornerstone of efficient and effective synthesis. This guide provides a comparative analysis of in-silico prediction methodologies and established experimental results for the reactions of 4-Chloro-2-nitrobenzonitrile, a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
This document explores the common reaction pathways of this compound, including its synthesis, nucleophilic aromatic substitution (SNAr), nitro group reduction, and nitrile hydrolysis. We will delve into the capabilities of modern computational tools, such as Density Functional Theory (DFT) and machine learning, to forecast reaction products and yields, and contrast these predictions with validated experimental data. Detailed experimental protocols are provided to support the practical application of this information.
Predicting Reaction Outcomes: The In-Silico Approach
Computational chemistry offers a powerful toolkit for predicting the course of chemical reactions, saving valuable time and resources in the laboratory. For a molecule like this compound, with multiple reactive sites, in-silico methods can provide crucial insights into selectivity and efficiency.
Two primary computational strategies are particularly relevant:
-
Quantum Mechanics (QM) Methods (e.g., Density Functional Theory - DFT): DFT calculations are instrumental in elucidating reaction mechanisms and predicting the likelihood of different pathways. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies. For this compound, DFT can be employed to predict the regioselectivity of nucleophilic attack on the aromatic ring, determining whether a nucleophile is more likely to substitute the chloro group or react with the nitrile or nitro functionalities. While highly accurate, DFT calculations can be computationally intensive.
-
Machine Learning (ML) Models: Trained on vast datasets of known reactions, machine learning algorithms can predict reaction outcomes, including yields and optimal conditions, with remarkable speed. For SNAr reactions, a key transformation for this compound, ML models can learn the complex interplay between the substrate, nucleophile, solvent, and temperature to predict the major product and its yield. The accuracy of these models is heavily dependent on the quality and scope of the training data.
The following diagram illustrates a generalized workflow for in-silico reaction prediction:
Experimental Data and Protocols
To provide a robust comparison, this section details established experimental results for key reactions of this compound.
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the cyanation of 2,5-dichloronitrobenzene.
Experimental Protocol:
A mixture of 2,5-dichloronitrobenzene (1.20 mol), copper(I) cyanide (1.20 mol), and potassium cyanide (0.012 mol) in N,N-dimethylformamide (80 ml) is heated at 165-170°C for 5.5 hours. The reaction mixture is then poured into cold toluene (B28343) and stirred. The resulting precipitate is filtered, and the filtrate is concentrated. The residue is washed with carbon tetrachloride to yield this compound.[1][2][3][4][5][6]
| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-dichloronitrobenzene | Cu(I)CN, KCN | N,N-dimethylformamide | 165-170 | 5.5 | 73.1 |
| 2,5-dichloronitrobenzene | Cu(I)CN | N,N-dimethylformamide | Reflux | 3.5 | 63.0 |
Key Reactions of this compound
The presence of the electron-withdrawing nitro and cyano groups activates the chlorine atom for nucleophilic aromatic substitution. The nitro group can be reduced, and the nitrile group can be hydrolyzed.
The following diagram illustrates the main reaction pathways for this compound:
1. Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom is susceptible to displacement by various nucleophiles.
Conceptual Experimental Protocol (with Sodium Methoxide):
This compound is dissolved in methanol (B129727), and a solution of sodium methoxide (B1231860) in methanol is added. The mixture is heated to reflux and the reaction progress is monitored. Upon completion, the solvent is removed, and the product, 4-methoxy-2-nitrobenzonitrile, is isolated by extraction and purified.
2. Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, a crucial step in the synthesis of many dye molecules.[7]
Experimental Protocol (with Iron):
To a stirred mixture of this compound in a suitable solvent (e.g., ethanol/water), iron powder and an acid (e.g., acetic acid or hydrochloric acid) are added. The reaction is heated to reflux and monitored until the starting material is consumed. The reaction mixture is then filtered to remove the iron salts, and the product, 2-amino-4-chlorobenzonitrile, is isolated from the filtrate.
3. Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Conceptual Experimental Protocol (Acid-Catalyzed):
This compound is heated in an aqueous solution of a strong acid, such as sulfuric acid. The reaction progress is monitored until the starting material is consumed. Upon cooling, the product, 4-chloro-2-nitrobenzoic acid, precipitates and can be collected by filtration.[8][9]
Comparison of Predicted and Experimental Outcomes
| Reaction Type | In-Silico Prediction (Hypothetical) | Experimental Outcome |
| Nucleophilic Substitution | Product: 4-Substituted-2-nitrobenzonitrileYield Prediction (ML): High (dependent on nucleophile and conditions) | Product: 4-Substituted-2-nitrobenzonitrile is the major product.Yield: Generally good to excellent. |
| Nitro Group Reduction | Product: 2-Amino-4-chlorobenzonitrileSelectivity Prediction (DFT): High, with appropriate reducing agents. | Product: 2-Amino-4-chlorobenzonitrile is formed.Yield: Typically high. |
| Nitrile Hydrolysis | Product: 4-Chloro-2-nitrobenzoic acidReaction Feasibility (DFT): Favorable under strong acidic or basic conditions. | Product: 4-Chloro-2-nitrobenzoic acid is obtained.Yield: Moderate to high, depending on conditions. |
Conclusion
In-silico tools, particularly DFT and machine learning, offer significant predictive power for understanding and optimizing the reactions of this compound. While these computational methods can provide valuable guidance on reaction feasibility, selectivity, and potential yields, experimental validation remains indispensable. The provided experimental protocols and data serve as a practical benchmark for researchers working with this important chemical intermediate. The continued development and refinement of in-silico models, trained on expanding experimental datasets, will further enhance our ability to predict chemical reactivity with greater accuracy and efficiency, accelerating innovation in drug discovery and materials science.
References
- 1. iscre28.org [iscre28.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. data.epo.org [data.epo.org]
- 5. US4528143A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. EP0110559B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Cross-Validation of Analytical Methods for 4-Chloro-2-nitrobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two primary analytical techniques for the quantitative analysis of 4-Chloro-2-nitrobenzonitrile: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable analytical method is critical for ensuring the accuracy, reliability, and reproducibility of results in research, quality control, and drug development. This document presents a detailed comparison of their performance, supported by experimental data, to aid in method selection and validation.
Cross-validation of analytical methods involves comparing two or more distinct techniques to ensure they produce equivalent and reliable results for the same analyte.[1] This process is essential when implementing a new method, transferring methods between laboratories, or when data from different analytical approaches need to be compared.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and GC-MS for the analysis of this compound was evaluated based on key validation parameters. A summary of the quantitative data is presented in the table below.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols represent standard practices for the quantification of organic compounds like this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly suitable for non-volatile and thermally labile molecules.[1]
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, an autosampler, and a column oven.
1. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in acetonitrile (B52724) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare test samples by dissolving the material containing this compound in the mobile phase to achieve a concentration within the calibration range.
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific technique for volatile and semi-volatile compounds.[2]
Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source and a capillary column suitable for the analysis of polar compounds (e.g., a column with a 5% phenyl-polysiloxane stationary phase).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Create calibration standards by serial dilution of the stock solution to concentrations ranging from 0.01 µg/mL to 50 µg/mL.
-
Prepare test samples by dissolving the material in the chosen solvent to a concentration within the calibration range.
2. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for quantification.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standard solutions.
-
Quantify this compound in the test samples using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS analyses.
Figure 1. Experimental workflow for HPLC-UV analysis.
Figure 2. Experimental workflow for GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are suitable and robust methods for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. HPLC-UV offers a simpler, more cost-effective, and higher-throughput option for routine quality control and assays where high sensitivity is not the primary concern. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level impurity analysis and for applications requiring definitive identification of the analyte. A thorough cross-validation as outlined in this guide ensures the reliability and comparability of analytical results, which is fundamental for regulatory compliance and the overall success of drug development programs.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2-nitrobenzonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 4-Chloro-2-nitrobenzonitrile (CAS No. 34662-32-3), a chemical intermediate prevalent in pharmaceutical, agrochemical, and dye synthesis industries.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a solid substance that can cause skin, eye, and respiratory irritation.[2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.[3]
Disposal Philosophy: Chemical Inactivation Prior to Disposal
Disposal of this compound should always be in accordance with local, state, and federal regulations.[4] The primary recommendation is to dispose of the chemical waste through an approved hazardous waste disposal facility.[3][5] However, for laboratory settings, a two-step chemical inactivation procedure can be employed to degrade the hazardous properties of the compound before final disposal. This process involves the reduction of the nitro group followed by the hydrolysis of the nitrile group.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Formula | C₇H₃ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 182.56 g/mol | --INVALID-LINK-- |
| Melting Point | 95-100 °C | --INVALID-LINK-- |
| Hazard Class (UN) | 6.1 | --INVALID-LINK-- |
| Packing Group (UN) | II | --INVALID-LINK-- |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | --INVALID-LINK-- |
Experimental Protocol: Step-by-Step Chemical Inactivation
This protocol details a two-stage process for the laboratory-scale degradation of this compound waste.
Stage 1: Reduction of the Nitro Group
This stage converts the toxic nitro group to a less hazardous amino group using iron in an acidic medium.
Materials:
-
This compound waste
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Large beaker or flask
-
Stir plate and stir bar
-
Heating mantle
-
pH paper
Procedure:
-
In a chemical fume hood, combine the this compound waste with a solvent mixture of ethanol and water (e.g., 4:1 ratio).
-
For every 1 gram of the nitrile compound, add approximately 3-4 grams of iron powder and 3-4 grams of ammonium chloride.
-
Stir the mixture vigorously and heat to a gentle reflux (approximately 80-90°C).
-
Monitor the reaction progress (e.g., by TLC). The reaction is typically complete within 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is between 6 and 8. Be cautious as this may cause foaming.
-
The resulting mixture contains the less hazardous amino-benzonitrile derivative.
Stage 2: Alkaline Hydrolysis of the Nitrile Group
This stage hydrolyzes the nitrile group to a carboxylate salt, further reducing the compound's toxicity.
Materials:
-
Reaction mixture from Stage 1
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10-20%)
-
Hydrochloric acid (HCl) (dilute, for final neutralization if necessary)
Procedure:
-
To the neutralized mixture from Stage 1, add an excess of sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours) to ensure complete hydrolysis of the nitrile group to the corresponding carboxylate. Ammonia gas may be evolved during this process, emphasizing the need for a well-ventilated fume hood.[6]
-
Cool the reaction mixture to room temperature.
-
The resulting solution contains the sodium salt of the carboxylic acid. This solution can be further neutralized with dilute hydrochloric acid to a pH of 7 before being prepared for final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal of Treated Waste
The final neutralized aqueous solution from the chemical inactivation process should be disposed of in accordance with institutional and local guidelines for chemical waste. While the primary hazardous functional groups have been degraded, the solution will contain organic salts and iron residues. It is crucial to consult with your institution's environmental health and safety (EHS) office for final disposal instructions. Never dispose of untreated or treated chemical waste down the sanitary sewer without explicit approval from EHS.
References
Personal protective equipment for handling 4-Chloro-2-nitrobenzonitrile
This guide provides crucial safety and logistical information for laboratory professionals handling 4-Chloro-2-nitrobenzonitrile. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling.[1] The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[2][3][4]
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | GHS07 Exclamation Mark | Warning | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3][4] | GHS07 Exclamation Mark | Warning | H319: Causes serious eye irritation.[2][4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | May cause respiratory irritation.[2][3][4] | GHS07 Exclamation Mark | Warning | H335: May cause respiratory irritation.[2][4] |
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is mandatory to prevent exposure when handling this compound.[3][4][5] The following table outlines the minimum PPE requirements.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and/or face shield.[5][6] | Goggles should provide protection against chemical splashes.[7] A face shield should be used in conjunction with goggles when there is a risk of significant splashing.[8] |
| Skin/Body | Chemical-resistant lab coat, coveralls, or apron.[9] | Wear a long-sleeved lab coat. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.[7] |
| Hands | Chemical-resistant gloves. | Nitrile gloves are a suitable option, offering protection against bases, oils, and many solvents.[8] Always check the manufacturer's glove compatibility data. Contaminated gloves should be removed and disposed of properly.[10] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.[3][4] | Work should be conducted in a certified chemical fume hood. If a respirator is necessary, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[9] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5]
-
Decontaminate the work area, including all equipment and surfaces.
-
Properly store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][4] The storage area should be locked.[4]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is required.
| Emergency Situation | Procedural Steps |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if skin irritation persists.[3][4] Contaminated clothing must be washed before reuse.[3][4] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[3][4] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[5][11] |
| Small Spill | Ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6][12] Avoid generating dust. |
| Large Spill | Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance with cleanup. |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless instructed to do so by your institution's disposal guidelines.
-
-
Container Management :
-
Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.
-
-
Disposal :
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. htdchem.com [htdchem.com]
- 2. This compound 97 34662-32-3 [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
